molecular formula C19H17NO4 B600726 (-)-Stylopine CAS No. 4312-32-7

(-)-Stylopine

Cat. No.: B600726
CAS No.: 4312-32-7
M. Wt: 323.3 g/mol
InChI Key: UXYJCYXWJGAKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stylopine has been reported in Fibraurea recisa, Corydalis ternata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJCYXWJGAKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904180
Record name Tetrahydrocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-32-7, 7461-02-1
Record name (±)-Stylopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stylopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Stylopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydrocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(-)-Stylopine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine (B192457), a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, geographical distribution, and quantitative analysis. Furthermore, it details the experimental protocols for the extraction, isolation, and quantification of this compound and explores its interaction with key biological pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Geographical Distribution

This compound is predominantly found in plant species belonging to the Papaveraceae family, commonly known as the poppy family. This family is widespread, with a cosmopolitan distribution primarily in the temperate and subtropical regions of the Northern Hemisphere. The alkaloid composition, including the concentration of this compound, can vary significantly between species and even within the same species due to genetic and environmental factors.

Key genera known to be rich sources of this compound include:

  • Corydalis : Various species within this genus are well-documented producers of this compound. These herbaceous flowering plants are native to the temperate Northern Hemisphere and the high mountains of tropical eastern Africa. Species such as Corydalis solida and Corydalis racemosa have been reported to contain this alkaloid.[1]

  • Chelidonium : The most notable species is Chelidonium majus (greater celandine), a perennial herbaceous plant native to Europe and western Asia, and widely naturalized in North America. It is a well-established source of a variety of isoquinoline (B145761) alkaloids, including this compound.

  • Papaver : The genus Papaver, which includes the opium poppy, is a source of over 170 different alkaloids. While often recognized for other compounds, some Papaver species also contain this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies considerably among different plant species and even different parts of the same plant. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the precise quantification of this compound in plant extracts. The following table summarizes available quantitative data.

Plant SpeciesPlant PartThis compound Concentration (mg/g of dry material)Reference
Chelidonium majusAerial Parts0.10 - 0.85

Experimental Protocols

Extraction of this compound

The following protocol describes a general method for the extraction of this compound and other protoberberine alkaloids from plant material. This procedure is based on the principles of solvent extraction for alkaloids.

Materials:

Procedure:

  • Maceration: Weigh the dried, powdered plant material. Place the powder in a suitable flask and add methanol or ethanol in a solid-to-liquid ratio of 1:10 (w/v).

  • Extraction: Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication for 1-2 hours to enhance extraction efficiency.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant debris. Collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in a 2% aqueous solution of HCl or H₂SO₄. b. Wash the acidic solution with chloroform or dichloromethane to remove non-alkaloidal, lipophilic impurities. Discard the organic layer. c. Adjust the pH of the aqueous solution to 9-10 by adding ammonium hydroxide or sodium carbonate solution. This will precipitate the alkaloids in their free base form. d. Extract the alkaloids from the basified aqueous solution with chloroform or dichloromethane multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent). e. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid fraction containing this compound.

Isolation and Purification of this compound

The crude alkaloid extract can be further purified to isolate this compound using chromatographic techniques.

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Glass column for chromatography

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber for TLC

  • UV lamp (254 nm and 366 nm)

  • Collection tubes

  • Recrystallization solvent (e.g., methanol, ethanol, or a mixture of solvents)

Procedure:

  • Column Chromatography: a. Prepare a slurry of silica gel in the initial, least polar solvent of the chosen solvent system. b. Pack the glass column with the slurry to create a stationary phase. c. Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the column. d. Elute the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol in chloroform). e. Collect fractions of the eluate in separate tubes.

  • Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in an appropriate solvent system. c. Visualize the spots under a UV lamp. d. Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.

  • Recrystallization: a. Concentrate the combined fractions containing this compound. b. Dissolve the residue in a minimal amount of a suitable hot solvent. c. Allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce crystallization. d. Collect the pure crystals of this compound by filtration and wash them with a small amount of cold solvent. e. Dry the crystals under vacuum.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing an additive like formic acid or ammonium acetate (B1210297) to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection Wavelength: Monitoring at a wavelength where this compound shows significant absorbance, for instance, around 290 nm.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard of a known concentration in methanol or the mobile phase. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Accurately weigh the crude extract or purified sample and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway Interaction

This compound has been investigated for various pharmacological activities, including its potential as an anticancer agent. One of the key mechanisms of action that has been elucidated is its role in the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.

The VEGFR-2 Signaling Pathway and Inhibition by this compound

VEGF, a potent angiogenic factor, binds to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately lead to endothelial cell proliferation, migration, and survival, promoting angiogenesis. In the context of osteosarcoma, a malignant bone tumor, the VEGF/VEGFR-2 pathway is often overactive, contributing to tumor progression.

This compound has been shown to inhibit this pathway. It is believed to bind to VEGFR-2, preventing its phosphorylation and subsequent activation. This blockage of the initial step in the signaling cascade leads to the downregulation of downstream effectors, thereby inhibiting angiogenesis and inducing apoptosis (programmed cell death) in cancer cells.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds to receptor VEGFR2_active VEGFR-2 (Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PI3K PI3K VEGFR2_active->PI3K MAPK_pathway MAPK/ERK Pathway VEGFR2_active->MAPK_pathway Activates Stylopine This compound Stylopine->VEGFR2_active Inhibits Phosphorylation Apoptosis Apoptosis Stylopine->Apoptosis Induces Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. Its presence in various species of the Papaveraceae family, particularly in Corydalis and Chelidonium, makes these plants valuable resources for its isolation. The detailed experimental protocols provided in this guide offer a framework for the efficient extraction, purification, and quantification of this compound, facilitating further research and development. The elucidation of its inhibitory action on the VEGFR-2 signaling pathway underscores its potential as an anti-angiogenic and anticancer agent. This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this important alkaloid.

References

A Technical Guide to the Biosynthesis of (-)-Stylopine from (S)-Reticuline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway converting (S)-reticuline, a central intermediate in benzylisoquinoline alkaloid (BIA) metabolism, into the protoberberine alkaloid (-)-stylopine (B192457). This compound and related compounds are of significant interest due to their diverse and potent pharmacological activities. This guide details the key enzymatic transformations, presents quantitative data from heterologous production systems, outlines comprehensive experimental protocols, and visualizes the core biochemical pathway and workflows.

The Biosynthetic Pathway: A Three-Enzyme Cascade

The conversion of (S)-reticuline to this compound is a linear, three-step enzymatic cascade. It begins with the commitment of (S)-reticuline to the protoberberine scaffold, followed by two successive methylenedioxy bridge formations catalyzed by cytochrome P450 enzymes.

The biosynthesis of most benzylisoquinoline alkaloids (BIAs) proceeds through the key intermediate (S)-reticuline.[1] Its conversion to (S)-scoulerine marks a critical branch point, directing metabolism towards the synthesis of protoberberine, benzophenanthridine, and phthalideisoquinoline alkaloids.[1] From (S)-scoulerine, the pathway proceeds through (S)-cheilanthifoline to yield the final product, this compound.[1][2]

Stylopine_Biosynthesis_Pathway Biosynthetic Pathway from (S)-Reticuline to this compound reticuline (S)-Reticuline scoulerine (S)-Scoulerine reticuline->scoulerine Berberine (B55584) Bridge Enzyme (BBE) cheilanthifoline (S)-Cheilanthifoline scoulerine->cheilanthifoline Cheilanthifoline Synthase (CYP719A5) stylopine This compound cheilanthifoline->stylopine Stylopine Synthase (CYP719A2)

Caption: Enzymatic conversion of (S)-Reticuline to this compound.

Key Enzymes and Catalytic Mechanisms

The pathway relies on one FAD-linked oxidase and two cytochrome P450 enzymes to perform the necessary chemical transformations.

  • Berberine Bridge Enzyme (BBE)

    • Enzyme Class: EC 1.21.3.3, FAD-linked oxidase.[3][4]

    • Function: BBE catalyzes the crucial conversion of (S)-reticuline to (S)-scoulerine.[5] This reaction involves an oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic C-8 carbon-carbon bond known as the "berberine bridge," thereby establishing the tetracyclic protoberberine scaffold.[3][6][7] This step is a major branch point in BIA biosynthesis.[3]

  • Cheilanthifoline Synthase (CFS)

    • Enzyme Class: EC 1.14.19.65, Cytochrome P450-dependent monooxygenase (CYP719A5).[8][9]

    • Function: This enzyme is responsible for the formation of the first methylenedioxy bridge on the (S)-scoulerine molecule to produce (S)-cheilanthifoline.[1][2] The reaction proceeds via the oxidative ring closure of adjacent phenolic and methoxy (B1213986) groups.

  • (S)-Stylopine Synthase (SPS)

    • Enzyme Class: EC 1.14.19.64, Cytochrome P450-dependent monooxygenase (CYP719A2).[8][9][10]

    • Function: SPS, also known as (S)-cheilanthifoline oxidase, catalyzes the final step in the pathway.[10] It forms the second methylenedioxy bridge from the remaining phenolic and methoxy groups on (S)-cheilanthifoline to yield this compound.[10][11][12] This reaction requires NADPH, H+, and O2 as co-substrates, with the products being this compound, NADP+, and water.[10]

Quantitative Data from Heterologous Production

Reconstituting the this compound biosynthetic pathway in microbial hosts such as Pichia pastoris has provided valuable quantitative data on reaction efficiency and dynamics.

ParameterValueHost OrganismSource
Initial Substrate 150 nmoles (R, S)-reticulinePichia pastoris[8]
Time to Product Detection 2 hoursPichia pastoris[8]
Intermediate Accumulation (at 2h) ~20 nmoles (S)-scoulerinePichia pastoris[8]
Intermediate Accumulation (at 2h) ~3 nmoles (S)-cheilanthifolinePichia pastoris[8]
Final Conversion Rate (S)-reticuline to stylopine + coptisine ~70% after 24 hoursPichia pastoris[8]
Conversion of (R,S)-reticuline to (S)-scoulerine ~40% (~80% of S-isomer)Saccharomyces cerevisiae[7]
Coptisine is an oxidized by-product of stylopine observed in the microbial system.[8]

Experimental Protocols

The following sections detail a representative protocol for the microbial biosynthesis and analysis of this compound, based on established methodologies.[8]

A common strategy involves the co-expression of the three biosynthetic enzymes in a suitable microbial host. The workflow for such an experiment is outlined below.

Experimental_Workflow Experimental Workflow for Microbial Stylopine Production cluster_prep Preparation cluster_production Production cluster_analysis Analysis gene_construct Construct Expression Vectors (BBE, CYP719A5, CYP719A2) transformation Transform Host Organism (e.g., Pichia pastoris) gene_construct->transformation culture Culture Transformed Cells in BMMY Medium transformation->culture induction Induce Protein Expression culture->induction substrate Feed (R,S)-Reticuline Substrate induction->substrate incubation Incubate (e.g., 24h at 28°C) substrate->incubation sampling Collect Time-Point Samples (Supernatant & Cells) incubation->sampling extraction Extract Alkaloids sampling->extraction lcms Analyze by LC-MS extraction->lcms quantification Quantify Products lcms->quantification

References

Chemical and physical properties of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine is a naturally occurring protoberberine alkaloid found predominantly in plants of the Papaveraceae family, such as Chelidonium majus and species of the Corydalis genus. As the (S)-enantiomer of stylopine, it has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation, characterization, and biological evaluation, and a visual representation of its known interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological interactions are illustrated using signaling pathway diagrams.

Chemical and Physical Properties

This compound, also known as (S)-Tetrahydrocoptisine, is a tetracyclic isoquinoline (B145761) alkaloid. Its rigid structure is characterized by two methylenedioxy groups, which contribute to its biological activity.

Identification and Structure
IdentifierValue
IUPAC Name (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-2,4(8),9,15(23),16(20),21-hexaene[1]
CAS Number 84-39-9[2]
Molecular Formula C₁₉H₁₇NO₄[1]
Canonical SMILES C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6[1]
InChI InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1[1]
InChIKey UXYJCYXWJGAKQY-HNNXBMFYSA-N
Physicochemical Data
PropertyValue
Molecular Weight 323.34 g/mol
Appearance White to off-white solid
Melting Point 217 °C (for racemic (±)-Stylopine)
Boiling Point 466.6±34.0 °C (Predicted)
Solubility Soluble in DMSO and Chloroform (B151607). Insoluble in water and ethanol.
Optical Rotation Levorotatory (-)
XLogP3-AA 3

Experimental Protocols

This section outlines detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Corydalis yanhusuo

This protocol is adapted from methods described for the extraction of isoquinoline alkaloids from Corydalis species.

Workflow for Isolation of this compound

G start Dried Tubers of Corydalis yanhusuo powder Powder Plant Material start->powder extract Extract with 70% Aqueous Acetone (B3395972) powder->extract concentrate Concentrate Under Reduced Pressure extract->concentrate fractionate Sequential Extraction with Hexane, Ethyl Acetate, Butanol concentrate->fractionate chromatography Silica (B1680970) Gel Column Chromatography (CH₂Cl₂/MeOH gradient) fractionate->chromatography purify Chiral HPLC for Enantiomeric Separation chromatography->purify end Pure this compound purify->end

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Dry the tubers of Corydalis yanhusuo and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 70% aqueous acetone at room temperature. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

  • Fractionation: Perform a sequential liquid-liquid extraction on the crude residue using solvents of increasing polarity: first with hexane, followed by ethyl acetate, and then butanol.

  • Column Chromatography: Subject the combined organic extracts to silica gel column chromatography. Elute the column with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), starting with a high concentration of CH₂Cl₂ and gradually increasing the proportion of MeOH.

  • Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing stylopine.

  • Chiral Separation: To isolate the specific (-)-enantiomer, perform chiral High-Performance Liquid Chromatography (HPLC) on the stylopine-containing fractions using a suitable chiral column (e.g., Chiralcel OD).

  • Purity Confirmation: Confirm the purity and identity of the isolated this compound using NMR, MS, and by measuring its specific rotation.

Characterization Techniques
  • ¹H-NMR and ¹³C-NMR spectra are crucial for confirming the chemical structure of this compound. Samples are typically dissolved in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Specific peak assignments can be confirmed using 2D NMR techniques like COSY and HMBC.

  • Electrospray Ionization (ESI-MS) is commonly used to determine the molecular weight of this compound, which will show a prominent molecular ion peak [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS) provides information about the fragmentation pattern, which is characteristic of the protoberberine alkaloid skeleton. A notable fragmentation is the retro-Diels-Alder (RDA) reaction.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-N bonds.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and can be used to determine the IC₅₀ value of this compound on various cancer cell lines.

Workflow for MTT Assay

G seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC₅₀ read->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of Protein Phosphorylation

This protocol can be used to investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways, such as ERK or Akt.

Methodology:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency, then treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-total-ERK).

Signaling Pathway Interactions

This compound has been shown to modulate several critical signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF-κB Signaling Pathway Inhibition by this compound

G cluster_0 Cytoplasm cluster_1 Nucleus TNF TNF-α TNFR TNFR TNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc Translocation Stylopine This compound Stylopine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Genes Activates

Caption: this compound inhibits the NF-κB pathway by potentially targeting the IKK complex.

Attenuation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is crucial for cell proliferation, differentiation, and survival. The pathway is typically activated by growth factors that bind to receptor tyrosine kinases (RTKs), leading to the activation of Ras, which in turn activates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated (phosphorylated) ERK can then translocate to the nucleus to regulate gene expression. This compound can attenuate the phosphorylation of key kinases in this pathway.

MAPK/ERK Signaling Pathway Inhibition by this compound

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P pERK p-ERK1/2 (Active) ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Nuclear Translocation Stylopine This compound Stylopine->MEK Inhibits Phosphorylation Stylopine->ERK

Caption: this compound attenuates the MAPK/ERK pathway by inhibiting MEK/ERK phosphorylation.

Inhibition of the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF, induces receptor dimerization and autophosphorylation, which activates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, promoting endothelial cell proliferation, migration, and survival. This compound has been identified as an inhibitor of VEGFR2 signaling, suggesting its potential as an anti-angiogenic agent.

VEGFR2 Signaling Pathway Inhibition by this compound

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 (Active) VEGFR2->pVEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pVEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Stylopine This compound Stylopine->VEGFR2 Inhibits Phosphorylation

Caption: this compound inhibits the VEGFR2 signaling pathway, a key driver of angiogenesis.

Conclusion

This compound is a promising natural product with well-defined chemical and physical properties and significant biological activities. Its ability to modulate key signaling pathways, such as NF-κB, MAPK/ERK, and VEGFR2, underscores its potential for development as a therapeutic agent for inflammatory diseases and cancer. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working with this compelling alkaloid. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Stereoisomerism and Chemical Structure of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(-)-Stylopine (B192457) is a naturally occurring protoberberine isoquinoline (B145761) alkaloid found predominantly in plant species of the Papaveraceae family, such as Chelidonium majus and Corydalis species.[1] As a chiral molecule, it exists as a pair of enantiomers. The levorotatory isomer, this compound, corresponds to the (S)-configuration at its single stereocenter. This compound has garnered significant interest for its diverse pharmacological activities, notably its role as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, presenting potential applications in oncology.[2][3] This document provides a comprehensive technical overview of the chemical structure, stereoisomerism, and key physicochemical properties of this compound. It includes detailed experimental protocols for its isolation, synthesis, and analysis, alongside graphical representations of its stereochemical relationships and mechanism of action.

Chemical Structure and Stereoisomerism

Core Chemical Structure

Stylopine possesses a pentacyclic ring system characteristic of protoberberine alkaloids. Its structure features two methylenedioxy groups attached to rings A and D of the isoquinoline skeleton. The central nitrogen atom is part of a quinolizidine (B1214090) moiety.

>]; } }

Caption: Figure 1: 2D Chemical Structure of (-)-(S)-Stylopine.

Stereoisomerism and Absolute Configuration

The stylopine molecule contains a single chiral center at the C-13a carbon (based on standard protoberberine numbering) or C-12b (based on IUPAC numbering for the quinolizine system). This chirality gives rise to two enantiomers (non-superimposable mirror images):

  • (-)-(S)-Stylopine: The levorotatory enantiomer, which rotates plane-polarized light to the left (negative rotation). Its absolute configuration at the stereocenter is designated as 'S' according to Cahn-Ingold-Prelog priority rules.[1]

  • (+)-(R)-Stylopine: The dextrorotatory enantiomer, which rotates plane-polarized light to the right (positive rotation). Its absolute configuration is 'R'.

A 50:50 mixture of these two enantiomers is known as a racemic mixture, denoted as (±)-Stylopine . This mixture is optically inactive because the opposing rotations of the two enantiomers cancel each other out.

Stereoisomers racemic (±)-Stylopine (Racemic Mixture, Optically Inactive) S_Sty (-)-(S)-Stylopine (Levorotatory) racemic->S_Sty 50% R_Sty (+)-(R)-Stylopine (Dextrorotatory) racemic->R_Sty 50% S_Sty->R_Sty Enantiomers (Mirror Images) caption Figure 2: Stereoisomeric Relationship of Stylopine

Caption: Figure 2: Stereoisomeric Relationship of Stylopine.

Quantitative Data

The physicochemical properties of stylopine stereoisomers are summarized below. Enantiomers share identical physical properties such as melting point and solubility but differ in their interaction with plane-polarized light (optical rotation).

Property(-)-(S)-Stylopine(±)-Stylopine (Racemic)Reference(s)
Molecular Formula C₁₉H₁₇NO₄C₁₉H₁₇NO₄[1]
Molecular Weight 323.34 g/mol 323.34 g/mol [1]
Melting Point Data not available202 °C[4]
Specific Rotation [α]D -315.12° (in absolute alcohol)0° (optically inactive)[4]
Appearance Needle-shaped crystalsPrismatic crystals[4]
CAS Number 84-39-94312-32-7[1]

Experimental Protocols

Protocol 1: Isolation of this compound from Stylophorum diphyllum

This protocol is a representative method based on procedures described for the isolation of alkaloids from Papaveraceae species.

IsolationWorkflow

Caption: Figure 3: Workflow for Isolation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., 500 g) is exhaustively extracted with methanol (B129727) acidified with hydrochloric acid (e.g., 1% HCl). The methanol is removed under reduced pressure.

  • Acid-Base Partitioning: The resulting aqueous residue is washed with diethyl ether to remove neutral fats and pigments. The aqueous layer is then made alkaline (pH 9-10) with ammonium (B1175870) hydroxide (B78521) and extracted repeatedly with chloroform (B151607).

  • Crude Alkaloid Isolation: The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture.

  • Chromatographic Separation: The crude mixture is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing stylopine are combined and evaporated. The residue is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or chloroform-methanol) to yield pure, needle-shaped crystals of this compound.[4]

  • Characterization: The identity and purity of the isolated compound are confirmed by measuring its melting point, optical rotation, and by spectroscopic analysis (MS, ¹H-NMR, ¹³C-NMR).

Protocol 2: Total Synthesis of (±)-Stylopine

The synthesis of racemic stylopine can be achieved through various routes, often involving the construction of the isoquinoline core followed by cyclization to form the pentacyclic system. This is a representative method based on established synthetic strategies for protoberberine alkaloids.[5]

Methodology:

  • Precursor Synthesis: A substituted phenethylamine (B48288) derivative and a phenylacetic acid derivative (containing the necessary methylenedioxy groups) are coupled to form an amide intermediate.

  • Bischler-Napieralski Cyclization: The amide is subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate.

  • Reduction: The C=N double bond of the dihydroisoquinoline is reduced, typically with sodium borohydride (B1222165) (NaBH₄), to yield a tetrahydroisoquinoline.

  • Pictet-Spengler Reaction: The tetrahydroisoquinoline is reacted with an appropriate aldehyde (often formaldehyde (B43269) or its equivalent) under acidic conditions. This key step constructs the final ring of the protoberberine skeleton, yielding (±)-stylopine.

  • Purification: The final product is purified by column chromatography and/or recrystallization.

Protocol 3: Chiral HPLC Separation of Stylopine Enantiomers

This protocol describes a representative method for the analytical separation of this compound and (+)-stylopine from a racemic mixture. The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs are commonly effective for this class of compounds.[6][7]

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with an amylose (B160209) or cellulose (B213188) derivative (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A normal-phase eluent is typically used. A common mobile phase would be a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol (e.g., n-Hexane/Isopropanol 90:10 v/v).

  • Additives: For basic compounds like stylopine, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and resolution.[6]

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (ambient)

    • Detection: UV at a wavelength where stylopine absorbs strongly (e.g., 288 nm).

  • Analysis: The racemic mixture is dissolved in the mobile phase and injected. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and two resolved peaks on the chromatogram.

Biological Activity: Inhibition of VEGFR2 Signaling

This compound has been identified as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This pathway is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors to support their growth and metastasis. Stylopine exerts its effect by preventing the ligand (VEGF-A) from inducing the expression and phosphorylation (activation) of the VEGFR2 receptor on cancer cells.[2][8]

// Define nodes VEGF [label="VEGF-A\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2\n(Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stylopine [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activation [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(PI3K/Akt, MAPK/ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Responses:\n• Proliferation\n• Migration\n• Angiogenesis\n• Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges and relationships VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> Activation [label="Leads to"]; Activation -> Downstream [label="Activates"]; Downstream -> Response [label="Promotes"];

// Inhibition relationship Stylopine -> VEGFR2 [label="Inhibits Expression\n& Activation", color="#EA4335", style=bold, fontcolor="#EA4335"];

// Caption caption [shape=plain, fontname="Arial", fontsize=12, label="Figure 4: Stylopine Inhibition of the VEGFR2 Signaling Pathway"]; }

Caption: Figure 4: Stylopine Inhibition of the VEGFR2 Signaling Pathway.

The inhibition of this pathway by stylopine leads to several anti-cancer effects in vitro, including:

  • Inhibition of cell proliferation. [3]

  • Induction of apoptosis (programmed cell death). [3]

  • Inhibition of cancer cell migration. [3]

These findings underscore the potential of this compound as a lead compound for the development of novel anti-angiogenic and anti-cancer therapies.

References

The Discovery and Isolation of (-)-Stylopine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Stylopine (B192457), a tetrahydroprotoberberine alkaloid, is a significant secondary metabolite found predominantly in plant species of the Papaveraceae family, such as Chelidonium majus (greater celandine) and various Corydalis species.[1] This guide provides a comprehensive overview of the historical context of its discovery, the evolution of isolation protocols, quantitative data, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Historical Context and Discovery

The precise first isolation of this compound is not clearly documented in readily available scientific literature. However, the period of its discovery falls within the "golden age" of alkaloid chemistry in the 19th and early 20th centuries. Following the landmark isolation of morphine from opium by Friedrich Sertürner in 1804, chemists across Europe began to systematically investigate the nitrogenous, basic compounds responsible for the potent physiological effects of medicinal plants.

Many of the primary alkaloids from well-known medicinal plants like Chelidonium majus were first isolated during this era. While the specific credit for the initial discovery of stylopine is elusive, it is one of several key isoquinoline (B145761) alkaloids, alongside chelidonine, sanguinarine, and berberine, that were identified from Papaveraceae species during this period of intense phytochemical exploration. The name "stylopine" itself likely derives from the plant genus Stylophorum, a member of the poppy family from which it was probably first isolated or identified in significant quantities.

Experimental Protocols for Isolation

The methodologies for isolating this compound have evolved significantly from classical extraction techniques to modern chromatographic methods that offer higher purity and yield in shorter timeframes.

Classical Alkaloid Extraction Protocol

Early methods for alkaloid isolation relied on the basic nature of these compounds. A general procedure, adapted from methods for isolating alkaloids from Papaveraceae species, is as follows:

  • Preparation of Plant Material : Dried and powdered plant material (e.g., whole plant or roots of Chelidonium majus) is defatted by maceration or Soxhlet extraction with a non-polar solvent like hexane.

  • Extraction : The defatted plant material is then extracted with a polar solvent, typically methanol, often with heating under reflux to ensure exhaustive extraction.

  • Acid-Base Partitioning :

    • The methanolic extract is evaporated to dryness, and the resulting residue is dissolved in an acidic aqueous solution (e.g., 3-6% HCl), which protonates the alkaloids, rendering them water-soluble.

    • This acidic solution is then washed with a non-polar organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities like fats and chlorophyll.

    • The acidic aqueous layer containing the alkaloids is then made basic (pH 9-11) with a base like ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basic solution is repeatedly extracted with an organic solvent such as chloroform.

  • Purification : The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and evaporated. The crude alkaloid mixture is then subjected to further purification, historically by fractional crystallization or more commonly in later years by column chromatography over silica (B1680970) gel or alumina. Preparative Thin-Layer Chromatography (PTLC) has also been used for the final purification of individual alkaloids.

Modern High-Speed Counter-Current Chromatography Protocol

A more recent and efficient method for isolating this compound and other alkaloids from Chelidonium majus utilizes Fast Centrifugal Partition Chromatography (FCPC), a form of High-Speed Counter-Current Chromatography (HSCCC).

  • Crude Extract Preparation : A crude alkaloid extract is obtained from the plant material, typically through methanolic extraction followed by an acid-base wash to enrich the alkaloid fraction.

  • Solvent System Selection : A biphasic solvent system is developed to provide an optimal partition coefficient (K) for stylopine. A commonly used system is composed of chloroform, methanol, and 0.3 M hydrochloric acid.

  • FCPC Separation :

    • The FCPC instrument is filled with the stationary phase (either the upper or lower phase of the solvent system).

    • The rotor is set to a high rotational speed (e.g., 1000-2000 rpm).

    • The mobile phase is pumped through the system until hydrodynamic equilibrium is reached.

    • The crude extract, dissolved in a small volume of the solvent system, is injected into the instrument.

    • The mobile phase is continuously pumped, and the eluting fractions are collected using a fraction collector.

  • Analysis and Purification : The collected fractions are analyzed by techniques like TLC or HPLC to identify those containing stylopine. Fractions containing pure stylopine are pooled and evaporated. For fractions containing mixtures, an additional purification step (e.g., preparative HPLC) may be required.[2]

Data Presentation

Quantitative data from the isolation and characterization of this compound are summarized below.

Table 1: Isolation Yield of Stylopine
Plant SourceExtraction MethodYieldReference
Chelidonium majusFast Centrifugal Partition Chromatography (FCPC)1.93 mg from 500 mg crude extract[2][3]
Corydalis yanhusuoBioactivity-guided fractionationNot specified[4]
Corydalis marschallianaNot specifiedNot specified
Table 2: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular FormulaC₁₉H₁₇NO₄
Molecular Weight323.35 g/mol
CAS Number84-39-9
AppearanceCrystalline solid
miLogP3.04
Topological Polar Surface Area (TPSA)40.17 Ų

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized modern workflow for the isolation of this compound from plant material.

G cluster_extraction Plant Material Processing & Extraction cluster_partition Acid-Base Partitioning cluster_purification Chromatographic Purification plant Dried, Powdered Chelidonium majus extract Crude Methanolic Extract plant->extract Methanol Extraction acid_sol Acidic Aqueous Solution (Alkaloid Salts) extract->acid_sol Dissolve in HCl (aq) base_sol Crude Alkaloid Mixture (Free Base) acid_sol->base_sol Basify (NH4OH) & Extract with Chloroform fcpc Fast Centrifugal Partition Chromatography (FCPC) base_sol->fcpc Injection fractions Collected Fractions fcpc->fractions Elution pure Pure this compound fractions->pure Analysis (HPLC) & Pooling

Caption: Generalized workflow for the isolation of this compound.

This compound and the VEGFR2 Signaling Pathway

Recent research has highlighted the role of this compound as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial in angiogenesis and the pathogenesis of cancers like osteosarcoma.

G cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Intracellular Signaling Cascade VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Phosphorylation VEGFR2 Phosphorylation VEGFR2->Phosphorylation Stylopine This compound Stylopine->VEGFR2 Inhibits Apoptosis Apoptosis Stylopine->Apoptosis Induces Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream Proliferation Cell Proliferation, Migration, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

References

Spectral Data Analysis of (-)-Stylopine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for (-)-Stylopine (also known as (-)-Tetrahydrocoptisine), an isoquinoline (B145761) alkaloid found in plants of the Papaveraceae family, such as Chelidonium majus and Corydalis species.[1] This document outlines the key mass spectrometry and nuclear magnetic resonance data used for its characterization, details the experimental protocols for acquiring such data, and visualizes the analytical workflow and biosynthetic pathway.

Spectral Data Presentation

The structural elucidation of this compound relies on the comprehensive analysis of its mass spectrometry and nuclear magnetic resonance spectra. The quantitative data are summarized below.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of this compound and provides characteristic fragmentation patterns essential for its identification. The molecular formula is C₁₉H₁₇NO₄, corresponding to a molecular weight of approximately 323.3 g/mol .[2]

Featurem/z ValueInterpretation
Molecular Ion 323.1158[M]⁺, corresponding to the molecular formula C₁₉H₁₇NO₄.
Fragment Ion 1 176Resulting from retro-Diels-Alder (RDA) fragmentation.
Fragment Ion 2 148Resulting from retro-Diels-Alder (RDA) fragmentation.
Fragment Ion 3 120Further fragmentation product.
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The identity of l-stylopine can be confirmed using 1H and 13C NMR correlation spectroscopy.[1]

¹H-NMR Spectral Data (Partial)

The following proton NMR data has been reported for this compound in CDCl₃.

Proton AssignmentChemical Shift (δ) ppmMultiplicity & Coupling Constant (J) Hz
H-16.65s
H-46.67s
H-9, H-106.75, 6.78dd, J = 7

¹³C-NMR Spectral Data

The following carbon NMR data has been reported for this compound in CDCl₃.[1]

Carbon AssignmentChemical Shift (δ) ppm
C-1108.3
C-1a128.0
C-2 (O-CH₂-O)100.8
C-3 (O-CH₂-O)100.8
C-4105.5
C-4a145.5
C-551.2
C-629.1
C-7a127.3
C-859.6
C-9108.8
C-10110.9
C-10a145.8
C-11a128.9
C-12121.0
C-12a143.9
C-1336.5
C-13a127.3
C-14Not Reported

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectral data for the analysis of natural products like this compound.

Sample Preparation and Isolation
  • Extraction : The alkaloid is typically extracted from dried, powdered plant material (e.g., Chelidonium majus) using a solvent such as methanol (B129727) or ethanol.

  • Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds.

  • Chromatography : The resulting alkaloid fraction is purified using column chromatography over silica (B1680970) gel or other stationary phases, eluting with a solvent gradient (e.g., dichloroethane-methanol or chloroform-methanol).[1]

  • Purity Check : The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

Mass Spectrometry (MS) Analysis
  • Instrumentation : High-resolution mass spectrometry (HRMS) is performed on instruments such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.

  • Ionization : Electrospray Ionization (ESI) in positive mode is commonly used for alkaloid profiling as it generally produces intense signals for the protonated molecule [M+H]⁺.

  • Analysis : The instrument is operated in full scan mode to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments are performed to induce fragmentation and elucidate the structure by analyzing the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

  • ¹H-NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for full relaxation of all protons.

  • ¹³C-NMR Acquisition : A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.

  • 2D-NMR Acquisition :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and piecing together the molecular structure.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes involved in the analysis and biosynthesis of this compound.

G cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation plant Plant Material (e.g., Chelidonium majus) extract Crude Methanolic Extract plant->extract Methanol Extraction alkaloid_fraction Total Alkaloid Fraction extract->alkaloid_fraction Acid-Base Partitioning pure_stylopine Pure this compound alkaloid_fraction->pure_stylopine Column Chromatography ms HRMS (QTOF/Orbitrap) - ESI+ pure_stylopine->ms nmr NMR (400+ MHz) - CDCl3 Solvent pure_stylopine->nmr data_proc Data Processing & Interpretation ms->data_proc nmr->data_proc elucidation Final Structure Elucidation data_proc->elucidation

Fig. 1: Experimental workflow for the isolation and spectral analysis of this compound.

The biosynthesis of this compound in plants like Chelidonium majus proceeds from the precursor (+)-(S)-reticuline. This transformation involves an oxidative cyclization of the N-methyl group to form the characteristic berberine (B55584) bridge.

G cluster_key Key Transformation reticuline (+)-(S)-Reticuline scoulerine (-)-(S)-Scoulerine reticuline->scoulerine Berberine Bridge Enzyme (BBE) stylopine (-)-(S)-Stylopine scoulerine->stylopine Cheilanthifoline Synthase key_step Oxidative cyclization of N-methyl group to form C-8 bridge

Fig. 2: Biosynthetic pathway of this compound from (+)-(S)-Reticuline.

Biological Relevance

Recent studies have highlighted the pharmacological potential of this compound. For instance, it has been investigated for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in osteosarcoma cells, suggesting it could be a candidate for future drug development in cancer therapy.[3][4] A thorough understanding of its spectral properties is the foundational first step for any such development, ensuring accurate identification and quality control.

References

(-)-Stylopine and its role as a plant metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Stylopine (B192457) as a Plant Metabolite and Pharmacological Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a protoberberine-type isoquinoline (B145761) alkaloid found predominantly in plants of the Papaveraceae and Fumariaceae families, such as Chelidonium majus and various Corydalis species. As a plant metabolite, it is integral to the plant's chemical defense system. In recent years, this compound has garnered significant attention from the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, physiological role in plants, and key pharmacological properties, with a particular focus on its anti-cancer and anti-inflammatory mechanisms. Quantitative data are summarized in structured tables, and detailed experimental protocols for its extraction, isolation, and biological evaluation are provided. Furthermore, key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and analysis.

This compound as a Plant Metabolite

Biosynthesis Pathway

This compound is a downstream product of the extensive benzylisoquinoline alkaloid (BIA) pathway. Its biosynthesis begins with the amino acid L-tyrosine and proceeds through the central intermediate (S)-reticuline. From (S)-reticuline, a series of enzymatic reactions, primarily involving cytochrome P450 enzymes, leads to the formation of the characteristic tetracyclic protoberberine core.

The key enzymatic steps from (S)-reticuline to this compound are:

  • (S)-Reticuline is converted to (S)-Scoulerine by the action of Berberine (B55584) Bridge Enzyme (BBE) . This enzyme forms the berberine bridge, a critical step in creating the tetracyclic structure.

  • (S)-Scoulerine is then hydroxylated to form (S)-Cheilanthifoline . This reaction is catalyzed by Cheilanthifoline Synthase (CFS) , a cytochrome P450 enzyme (CYP719A5).

  • Finally, (S)-Cheilanthifoline undergoes methylenedioxy bridge formation to yield (S)-Stylopine . This final step is catalyzed by Stylopine Synthase (SPS) , another cytochrome P450 enzyme (CYP719A2).[1][2][3]

G cluster_pathway This compound Biosynthesis Pathway Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline Cheilanthifoline Synthase (CYP719A5) Stylopine This compound Cheilanthifoline->Stylopine Stylopine Synthase (CYP719A2)

Biosynthesis pathway of this compound from (S)-Reticuline.
Occurrence and Physiological Role in Plants

This compound is primarily found in the latex and various tissues of plants like Greater Celandine (Chelidonium majus) and is a constituent of numerous Corydalis species. The concentration of stylopine can vary significantly depending on the plant organ and the developmental stage.

It is widely accepted that the primary role of alkaloids in plants is to serve as a defense mechanism against herbivores and pathogens. Their toxicity can deter feeding by insects and larger animals, while their antimicrobial properties can protect the plant from bacterial and fungal infections. The presence of this compound and other protoberberine alkaloids likely contributes to the overall chemical defense strategy of the producing plant, enhancing its survival and reproductive success.

Table 1: Quantitative Occurrence of this compound in Chelidonium majus

Plant Part & Condition This compound Content (% of Total Alkaloid Fraction)
Aerial Parts (during flowering) ~3.1%

| Aerial Parts (after seed ripening) | ~21.2% |

(Data sourced from studies on C. majus alkaloid content)

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity: Targeting the VEGFR2 Pathway in Osteosarcoma

Recent research has highlighted this compound as a potent inhibitor of osteosarcoma cell proliferation and metastasis. Its primary mechanism of action involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase receptor in angiogenesis and tumor progression.

Mechanism:

  • VEGF Binding: Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR2, on the surface of cancer cells.

  • Receptor Dimerization & Autophosphorylation: This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, activating the receptor.

  • Downstream Signaling: Activated VEGFR2 initiates multiple downstream signaling cascades, including the STAT3 and RhoA-ROCK pathways. These pathways promote cell proliferation, migration, invasion, and survival, which are hallmarks of cancer metastasis.

  • Inhibition by this compound: this compound intervenes by significantly inhibiting the VEGF-induced phosphorylation of VEGFR2. This blockade prevents the activation of downstream signaling molecules, leading to the suppression of metastatic processes and the induction of apoptosis (programmed cell death) in osteosarcoma cells.

G cluster_pathway VEGFR2 Signaling Pathway and Inhibition by this compound VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 binds pVEGFR2 Phosphorylated VEGFR2 (Active) VEGFR2->pVEGFR2 Autophosphorylation STAT3 STAT3 pVEGFR2->STAT3 RhoA RhoA-ROCK-LIMK2 pVEGFR2->RhoA Proliferation Cell Proliferation & Survival STAT3->Proliferation Migration Cell Migration & Invasion RhoA->Migration Stylopine This compound Stylopine->pVEGFR2 INHIBITS

Inhibition of the VEGFR2 signaling cascade by this compound.
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. It acts by reducing the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. Its known targets include:

  • Nitric Oxide (NO)

  • Prostaglandin E2 (PGE2)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6)

  • Cyclooxygenase-2 (COX-2)

By inhibiting these molecules, this compound effectively dampens the inflammatory response at a cellular level.

Quantitative Pharmacological Data

The potency of this compound has been quantified in various assays, providing critical data for drug development professionals.

Table 2: Summary of Quantitative Pharmacological Data for this compound

Activity Cell Line / Model Parameter Value Reference
Anti-Cancer MG-63 (Osteosarcoma) IC₅₀ (Cell Viability) 0.987 µM
Anti-Cancer MG-63 (Osteosarcoma) Effective Concentration (VEGFR2 Phosphorylation Inhibition) 0.9871 µM

| Reference Drug | MG-63 (Osteosarcoma) | IC₅₀ (Axitinib) | 2.107 µM | |

Experimental Protocols

Extraction and Isolation from Plant Material

The following is a generalized protocol for the extraction and purification of this compound from plant sources like Chelidonium majus.

G cluster_workflow Workflow for this compound Extraction and Analysis start Dried & Powdered Plant Material soxhlet Soxhlet Extraction (Ethanol) start->soxhlet evap1 Evaporation (Reduced Pressure) soxhlet->evap1 acidbase Acid-Base Partitioning (H₂SO₄ / NH₄OH / Chloroform) evap1->acidbase evap2 Concentration of Organic Fraction acidbase->evap2 chrom Silica (B1680970) Gel Column Chromatography evap2->chrom end Purified this compound chrom->end analysis Purity & Identity Check (HPLC, NMR, MS) end->analysis

General workflow for extraction, purification, and analysis.

Methodology:

  • Preparation: Air-dried aerial parts of the plant are ground into a fine powder.

  • Extraction: The powdered material is subjected to continuous hot extraction in a Soxhlet apparatus using ethanol (B145695) as the solvent.

  • Concentration: The resulting ethanolic extract is evaporated to dryness under reduced pressure.

  • Acid-Base Partitioning:

    • The residue is dissolved in a dilute acid (e.g., 0.25 M H₂SO₄) to protonate the alkaloids, making them water-soluble.

    • The acidic solution is filtered to remove non-polar impurities.

    • The filtrate is then made alkaline (e.g., to pH 9 with ammonia) to deprotonate the alkaloids, rendering them soluble in organic solvents.

    • The aqueous solution is extracted multiple times with an immiscible organic solvent like chloroform (B151607).

  • Purification:

    • The combined organic fractions are dried (e.g., with anhydrous sodium sulfate) and concentrated under vacuum to yield a crude alkaloid mixture.

    • This mixture is then subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents (e.g., chloroform with increasing proportions of methanol) to separate the individual alkaloids.

  • Identification and Quantification: Fractions containing this compound are identified by thin-layer chromatography (TLC). The purity and identity of the final product are confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Key Biological Assays

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Protocol:

    • Seed cells (e.g., MG-63) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10, 50 µM) for a specified period (e.g., 24 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Incubate for 2-4 hours.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

This fluorescence microscopy technique distinguishes between live, apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with this compound at its IC₅₀ concentration.

    • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

    • Stain the cells with a mixture of Ethidium Bromide (EtBr) and Acridine Orange (AO).

    • Visualize under a fluorescence microscope.

    • Interpretation: Live cells appear uniformly green; early apoptotic cells show bright green condensed chromatin; late apoptotic cells appear orange with condensed chromatin; necrotic cells are uniformly red.

This technique is used to detect specific proteins and their phosphorylation status.

  • Protocol:

    • Treat cells with this compound (at IC₅₀) and/or a stimulant (e.g., VEGF-165).

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific to the target proteins (e.g., anti-VEGFR2, anti-phospho-VEGFR2).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal. The band intensity corresponds to the protein level.

Conclusion and Future Perspectives

This compound is a compelling natural product with a well-defined role in plant ecology and significant potential in pharmacology. Its ability to potently and selectively inhibit the VEGFR2 signaling pathway at sub-micromolar concentrations, demonstrating greater efficacy than some standard drugs in preclinical models, marks it as a promising lead compound for the development of novel anti-cancer therapies, particularly for aggressive diseases like osteosarcoma. Its anti-inflammatory properties further broaden its therapeutic potential. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and potential synergistic effects with existing chemotherapeutic agents to fully elucidate its clinical utility.

References

An In-depth Technical Guide to (-)-Stylopine and its Potential Derivatives: Characterization and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Stylopine is a naturally occurring protoberberine alkaloid found predominantly in plants of the Papaveraceae family, such as Chelidonium majus.[1] This class of compounds has garnered significant interest in the scientific community for its diverse pharmacological activities. While research has primarily focused on the parent compound, the potential for developing novel therapeutic agents through the synthesis of this compound derivatives presents a promising frontier in drug discovery. This technical guide provides a comprehensive overview of the basic characterization of this compound, its known biological activities with a focus on anti-inflammatory and anti-cancer effects, and explores the potential for its derivatives. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.

Physicochemical Characterization of this compound

The fundamental physicochemical properties of this compound are crucial for its identification, characterization, and formulation. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₉H₁₇NO₄[1]
Molecular Weight323.3 g/mol [1]
IUPAC Name(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-2,4(8),9,15(23),16(20),21-hexaene[1]
Synonyms(-)-Tetrahydrocoptisine, (S)-Stylopine[1]
CAS Number84-39-9

Synthesis of this compound and Potential Derivatives

The total synthesis of (±)-stylopine has been reported, providing a basis for the generation of derivatives. While the literature on specific, functionalized derivatives of this compound is limited, the synthesis of other protoberberine alkaloid analogs offers insights into potential synthetic strategies.[2] These methods often involve the construction of the tetracyclic core followed by modification of the aromatic rings. The modular nature of these synthetic routes allows for the introduction of various functional groups to explore structure-activity relationships (SAR).[2]

Potential modifications to the this compound scaffold for derivative synthesis could include:

  • Substitution on the A and D rings: Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties and biological activity of the molecule.

  • Modification of the methylenedioxy groups: Opening or altering these rings could influence the planarity and receptor-binding interactions.

  • Derivatization at the nitrogen atom: Quaternization or N-oxide formation can significantly alter the solubility and pharmacological properties.

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities, with anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Tetrandrine, a bisbenzylisoquinoline alkaloid with structural similarities, has been shown to inhibit NF-κB activation by suppressing the degradation of IκBα, the inhibitory protein of NF-κB.[3] By preventing IκBα degradation, the translocation of the active NF-κB dimer to the nucleus is blocked, thereby downregulating the expression of pro-inflammatory genes.

Anti-cancer Activity

The anti-cancer potential of this compound has been particularly noted in osteosarcoma.[4] It has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][4][5] Inhibition of VEGFR-2 by this compound leads to the suppression of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, migration, and angiogenesis.[6] Studies have shown that this compound can inhibit the proliferation of MG-63 osteosarcoma cells and induce apoptosis.[4]

Compound ClassActivityCell Line/TargetIC₅₀ (µM)
Benzo[a]phenazine derivativesAnti-proliferativeHeLa, A549, MCF-7, HL-601.0 - 10
Tetrazole based isoxazolinesCytotoxicityMDA-MB-231, A5491.22 - 3.62
Thiazolopyrimidine derivativesAnti-cancerHepG-2, PC-3, HCT-116Weak to moderate activity
Tetrahydroquinoline derivativesAnti-cancerVariousVariable

Experimental Protocols

Spectroscopic Characterization of Protoberberine Alkaloids

The characterization of novel this compound derivatives would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of new derivatives. The characteristic signals for the protoberberine scaffold, including the aromatic protons, the methylenedioxy protons, and the protons of the heterocyclic rings, would be key for structural confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds, confirming their molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as C-O, C-N, and aromatic C-H bonds.

Quantitative Real-Time PCR (qRT-PCR) for VEGFR2 Expression

This protocol is adapted from a study on the effect of stylopine on VEGFR2 expression in MG-63 cells.[6]

  • RNA Isolation: Isolate total RNA from treated and untreated cells using a suitable method, such as the TRIZOL method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using primers specific for the VEGFR2 gene and a suitable housekeeping gene for normalization (e.g., GAPDH).

    • Primer Sequences:

      • VEGFR2 Forward: 5'-CACCACTCAAACGCTGACATG-3'

      • VEGFR2 Reverse: 5'-GCTCGTTGGCGCACTCT-3'

      • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

      • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

    • Thermal Cycling Conditions: An initial denaturation at 94°C for 15 minutes, followed by 40 cycles of 95°C for 10 seconds, 52°C for 15 seconds, and 72°C for 20 seconds.[6]

  • Data Analysis: Analyze the data using the double delta threshold cycle method to determine the relative expression of the VEGFR2 gene.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol provides a general workflow for analyzing the phosphorylation and degradation of key proteins in the NF-κB pathway.[4][10][11]

  • Cell Culture and Treatment: Culture cells (e.g., macrophages) and pre-treat with various concentrations of the test compound before stimulating with an NF-κB activator like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis Stylopine This compound Stylopine->VEGFR2

Caption: this compound inhibits the VEGFR2 signaling pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK IkB IκBα IKK->IkB P NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Stylopine This compound Stylopine->IKK DNA DNA NFkB_active->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound is a protoberberine alkaloid with promising anti-inflammatory and anti-cancer activities. Its mechanisms of action, primarily through the inhibition of the NF-κB and VEGFR-2 signaling pathways, make it an attractive scaffold for the development of novel therapeutic agents. While the current body of research is heavily focused on the parent compound, the exploration of this compound derivatives holds significant potential. The synthesis of a library of derivatives with systematic structural modifications, coupled with robust in vitro and in vivo screening, is a critical next step. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its future derivatives.

References

In Silico Prediction of (-)-Stylopine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico prediction of the bioactivity of (-)-stylopine (B192457), a bioactive alkaloid. This document outlines the known biological activities of this compound, details experimental protocols for its bioactivity assessment, and presents a workflow for in silico prediction, including molecular modeling techniques. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a protoberberine alkaloid found in various plant species, including those of the Papaveraceae family. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, which include anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. In silico methods offer a powerful approach to predict and elucidate the bioactivity of natural products like this compound, accelerating the drug discovery process.

Known Bioactivities of this compound

This compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets. Its effects have been demonstrated in both in vitro and in vivo models.

Anti-Cancer Activity

This compound has shown promising anti-cancer effects, particularly in osteosarcoma. Studies have indicated that it can inhibit the proliferation of cancer cells and induce apoptosis. A key molecular target identified in this context is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] By inhibiting VEGFR2, this compound can disrupt downstream signaling pathways crucial for tumor angiogenesis and cell survival.[1][2]

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are well-documented. It has been shown to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This activity is linked to its ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound.

BioactivityMolecular Target/Cell LineMeasurementValueReference
Anti-proliferativeMG-63 (Osteosarcoma)IC500.987 µM
VEGFR2 InhibitionVEGFR2 Kinase DomainPredicted Binding Energy-10.1 kcal/mol
VEGFR2 InhibitionVEGFR2 Kinase DomainPredicted Inhibition Constant (Ki)39.52 nM

In Silico Prediction Workflow

The following workflow outlines a general approach for the in silico prediction of this compound's bioactivity.

in_silico_workflow cluster_data_prep Data Preparation cluster_modeling Computational Modeling cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (3D Structure Generation) docking Molecular Docking ligand_prep->docking target_id Target Identification (Literature & Database Search) target_prep Target Preparation (Protein Structure Refinement) target_id->target_prep target_prep->docking binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis qsar QSAR Modeling admet ADMET Prediction qsar->admet pharmacophore Pharmacophore Modeling pharmacophore->admet binding_analysis->admet experimental_validation Experimental Validation admet->experimental_validation

A generalized workflow for in silico bioactivity prediction.

Detailed Methodologies

This section provides detailed protocols for key in silico and experimental techniques relevant to the study of this compound bioactivity.

In Silico Methodologies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of this compound and optimize its geometry.

  • Grid Generation:

    • Define the binding site on the receptor, typically centered on the known active site.

    • Generate a grid box that encompasses the binding site.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the prepared receptor grid.

    • Employ a scoring function to rank the different binding poses.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Calculate the binding affinity to estimate the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity.

  • Data Set Preparation:

    • Compile a dataset of compounds with known bioactivity against the target of interest.

    • Divide the dataset into training and test sets.

  • Descriptor Calculation:

    • Calculate molecular descriptors (e.g., physicochemical properties, topological indices) for each compound.

  • Model Building:

    • Use statistical methods (e.g., multiple linear regression, partial least squares) to build a model that relates the descriptors to the biological activity.

  • Model Validation:

    • Validate the model using the test set to assess its predictive power.

A pharmacophore model defines the essential steric and electronic features necessary for optimal molecular interactions with a specific target.

  • Feature Identification:

    • Identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) from a set of active ligands or a ligand-receptor complex.

  • Model Generation:

    • Generate a 3D arrangement of these features to create a pharmacophore model.

  • Database Screening:

    • Use the pharmacophore model to screen large compound databases to identify novel molecules with the desired features.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

This assay measures changes in the mitochondrial membrane potential, an indicator of apoptosis, using the JC-1 dye.

  • Cell Treatment: Treat cells with this compound as described for the MTT assay.

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

This assay assesses the migratory capacity of cells.

  • Chamber Setup: Place a Transwell insert with a porous membrane into a well of a 24-well plate. The lower chamber contains a chemoattractant.

  • Cell Seeding: Seed cells in the upper chamber of the Transwell insert in a serum-free medium.

  • Incubation: Incubate the plate to allow cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Staining and Counting: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

VEGFR2 Signaling Pathway

This compound has been predicted to inhibit VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. Inhibition of VEGFR2 phosphorylation can block downstream signaling cascades that promote cell proliferation, migration, and survival.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Stylopine This compound Stylopine->VEGFR2 Inhibits Downstream Downstream Signaling (Proliferation, Migration, Survival) PLCg->Downstream PI3K->Downstream MAPK_ERK_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) GrowthFactors->Receptor Ras Ras Receptor->Ras Stylopine This compound Stylopine->Receptor Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription NFkB_pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Stylopine This compound Stylopine->NFkB Inhibits Nuclear Translocation Nucleus Nucleus Transcription Pro-inflammatory Gene Transcription NFkB_n->Transcription

References

Methodological & Application

Application Note: HPLC Method for the Quantification of (-)-Stylopine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (-)-Stylopine is a protopine (B1679745) isoquinoline (B145761) alkaloid found in various plant species, notably from the Papaveraceae and Fumarioideae families, including Chelidonium majus and Corydalis species.[1] This compound and its host plants have been investigated for a range of pharmacological activities. Accurate and reliable quantification of this compound is crucial for the quality control of herbal medicines, standardization of plant extracts, and pharmacokinetic studies.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of isoquinoline alkaloids due to its high resolution, sensitivity, and reproducibility.[2] This document provides a detailed protocol for the quantification of this compound in plant extracts using reversed-phase HPLC.

Principle The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase.[2] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. This compound, being a moderately polar compound, is retained on the C18 column and then eluted using a gradient of an organic solvent (like acetonitrile) and an aqueous buffer. Detection is typically achieved using an ultraviolet (UV) detector, as isoquinoline alkaloids exhibit strong absorbance in the UV range. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from reference standards.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the working stock solution with the mobile phase or methanol. These solutions are used to construct the calibration curve.

Protocol 2: Sample Preparation and Extraction
  • Grinding: Dry the plant material (e.g., roots, aerial parts) at 40-50°C and grind it into a fine powder (30-40 mesh).

  • Extraction: Accurately weigh about 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Extract the sample by ultrasonication for 30 minutes at room temperature.

  • Centrifugation & Filtration: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

  • (Optional) Solid-Phase Extraction (SPE) for Cleanup: For complex matrices, a cleanup step may be necessary to remove interfering compounds.

    • Condition an SPE C18 cartridge (e.g., Supelclean LC-18) with methanol followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to remove highly polar impurities.

    • Elute this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute the residue in a known volume of mobile phase before HPLC injection.

Protocol 3: HPLC Chromatographic Conditions

The following conditions are based on established methods for separating isoquinoline alkaloids from plant matrices.

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) containing 0.2% triethylamine, with pH adjusted to 5.0 using acetic acid.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution:

    • 0-10 min: 27% B

    • 10-15 min: 27% to 33% B

    • 15-30 min: 33% to 95% B

    • (A re-equilibration step is required before the next injection).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

Protocol 4: Analysis and Quantification
  • System Suitability: Inject the mid-point calibration standard solution five times to check for system suitability. The relative standard deviation (RSD) for retention time and peak area should typically be less than 2%.

  • Calibration Curve: Inject the prepared calibration standards from lowest to highest concentration. Record the peak area for this compound at each concentration. Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis: Inject the prepared plant extract solutions into the HPLC system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The final content in the plant material is expressed as mg per g of dry weight.

Data Presentation

Table 1: Summary of HPLC Method Parameters for Isoquinoline Alkaloid Analysis

Parameter Description Reference
Stationary Phase Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0)
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C
Detector DAD or UV-Vis
Detection Wavelength 280 nm

| Injection Volume | 10 - 20 µL | |

Table 2: Typical Method Validation Data for Stylopine and Related Alkaloids

Parameter Analyte Value Reference
Linearity (r²) Stylopine >0.9997
Limit of Detection (LOD) Stylopine < 2.57 µg/mL
Limit of Quantification (LOQ) Stylopine < 7.72 µg/mL
Recovery Isoquinoline Alkaloids 98.2 - 100.1%
Repeatability (RSD) Isoquinoline Alkaloids 0.72 - 3.13%

| Reproducibility (RSD) | Isoquinoline Alkaloids | 0.63 - 2.45% | |

Visualizations

Caption: General experimental workflow for HPLC analysis of this compound.

Caption: Logical workflow for the quantification of this compound.

References

Application Notes and Protocols for the Extraction and Purification of (-)-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of (-)-Stylopine, a bioactive isoquinoline (B145761) alkaloid found in various plant species, notably from the Papaveraceae and Fumariaceae families such as Chelidonium majus and Corydalis species. These guidelines are intended to offer a comprehensive resource for researchers involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (also known as tetrahydrocoptisine) is a protoberberine alkaloid that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. The efficient isolation of this compound in high purity is crucial for its pharmacological evaluation and potential development as a therapeutic agent. This document outlines various established methods for its extraction from plant sources and subsequent purification.

Data Presentation: Comparison of Techniques

The selection of an appropriate extraction and purification strategy depends on factors such as the starting plant material, desired scale, and available equipment. The following tables summarize quantitative data from various studies to facilitate a comparison of different methodologies.

Table 1: Comparison of Extraction Methods for Total Alkaloids

Plant SourceExtraction MethodSolvent SystemKey ParametersCrude Alkaloid YieldReference
Corydalis yanhusuoReflux Extraction70% Ethanol (B145695) (pH 10)1:20 solid-to-liquid ratio, 2 extractions for 60 min each18.82 mg/g[1][2]
Chelidonium majusSoxhlet ExtractionEthanolNot specifiedNot specified
Generic AlkaloidsAcid-Base ExtractionDilute acid (e.g., 1% H₂SO₄), followed by organic solvent (e.g., Chloroform)pH adjustment for partitioningVaries[3]

Table 2: Comparison of Purification Methods for this compound

Starting MaterialPurification MethodKey ParametersYield of this compoundPurityReference
Chelidonium majus Crude Extract (500 mg)Fast Centrifugal Partition Chromatography (FCPC)Solvent system: Chloroform/Methanol (B129727)/0.3 M HCl1.93 mg>95% (by SFC-MS)[4]
Chelidonium majus Crude Extract (10 g)Silica (B1680970) Gel Column ChromatographyEluent: Chloroform followed by Chloroform-Methanol gradients0.69 g (from 4.5 kg plant material)99% (by TLC)
Corydalis speciesPreparative 2D-HPLCpH 3.5 (1st dimension), pH 10.0 (2nd dimension)Not specified for stylopineHigh

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most common and effective methods for the extraction and purification of this compound.

Protocol 1: General Extraction of Total Alkaloids using Acid-Base Partitioning

This protocol, based on the Stas-Otto method, is a classic and effective way to obtain a crude alkaloid extract from plant material.[5]

Materials:

  • Dried and powdered plant material (e.g., Chelidonium majus or Corydalis tubers)

  • Methanol or Ethanol

  • 1% Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or Sodium Hydroxide (NaOH) solution

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Maceration/Percolation:

    • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol or ethanol for 24-48 hours with occasional stirring.

    • Alternatively, perform percolation with the same solvent until the eluate is nearly colorless.

  • Solvent Evaporation:

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Acidification and Defatting:

    • Dissolve the residue in 200 mL of 1% H₂SO₄. The alkaloids will form water-soluble salts.

    • Transfer the acidic solution to a separatory funnel and extract three times with 100 mL of dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layers.

  • Basification:

    • Adjust the pH of the aqueous layer to 9-10 by slowly adding concentrated ammonium hydroxide while cooling the solution in an ice bath. The alkaloid salts will convert to their free base form and may precipitate.

  • Extraction of Free Alkaloids:

    • Extract the basified aqueous solution three times with 150 mL of dichloromethane or chloroform.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol is suitable for purifying this compound from the crude alkaloid extract on a laboratory scale.

Materials:

  • Crude alkaloid extract

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Elution solvents: Chloroform and Methanol

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Dragendorff's reagent for visualization

Procedure:

  • Column Packing (Wet Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

    • Drain the solvent until it is just level with the top of the silica gel.

    • Add a thin protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude alkaloid extract (e.g., 1 g) in a minimal amount of chloroform.

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample is absorbed into the sand layer.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol 9:1).

    • Visualize the spots using UV light and/or by spraying with Dragendorff's reagent (alkaloids typically appear as orange-red spots).

  • Isolation:

    • Combine the fractions containing pure this compound based on the TLC analysis.

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

Protocol 3: Purification of this compound by Fast Centrifugal Partition Chromatography (FCPC)

This advanced liquid-liquid chromatography technique is highly efficient for separating alkaloids.

Materials:

  • Crude alkaloid extract

  • FCPC instrument with a preparative rotor (e.g., 250 mL)

  • Solvent system: Chloroform, Methanol, and 0.3 M Hydrochloric Acid (HCl)

  • Fraction collector

Procedure:

  • Solvent System Preparation:

    • Prepare the biphasic solvent system by mixing chloroform, methanol, and 0.3 M HCl in the desired ratio. The optimal ratio should be determined by calculating the partition coefficients (K) of the target compounds. A system that provides K values between 0.25 and 4 for the compounds of interest is ideal.

    • Allow the mixture to equilibrate in a separatory funnel and separate the upper and lower phases.

  • Instrument Setup:

    • Fill the FCPC column with the stationary phase (either upper or lower phase, depending on the chosen mode).

    • Set the rotation speed (e.g., 900 rpm) and pump the mobile phase through the system at a specific flow rate (e.g., 1.2 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Injection:

    • Dissolve a known amount of the crude extract (e.g., 500 mg) in a small volume of a mixture of the upper and lower phases (1:1 v/v).

    • Inject the sample into the FCPC system.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase and collect fractions at regular intervals.

  • Analysis and Isolation:

    • Analyze the collected fractions using HPLC or TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Diagram 1: General Workflow for Extraction and Purification of this compound

Extraction_Purification_Workflow Plant Dried, Powdered Plant Material (e.g., Chelidonium majus) Extraction Solvent Extraction (Methanol/Ethanol) Plant->Extraction CrudeExtract Crude Plant Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Extract AcidBase->CrudeAlkaloids Purification Chromatographic Purification CrudeAlkaloids->Purification Stylopine Pure this compound Purification->Stylopine

Caption: Overview of the extraction and purification process for this compound.

Diagram 2: Acid-Base Extraction Protocol Workflow

Acid_Base_Extraction Start Crude Plant Extract Residue Acidify Dissolve in 1% H₂SO₄ Start->Acidify Defat Extract with CH₂Cl₂ (3 times) Acidify->Defat AqueousLayer1 Aqueous Layer (Alkaloid Salts) Defat->AqueousLayer1 Keep OrganicLayer1 Organic Layer (Lipophilic Impurities - Discard) Defat->OrganicLayer1 Discard Basify Adjust to pH 9-10 with NH₄OH AqueousLayer1->Basify AqueousLayer2 Basified Aqueous Layer (Free Alkaloids) Basify->AqueousLayer2 ExtractAlkaloids Extract with CH₂Cl₂ (3 times) AqueousLayer2->ExtractAlkaloids OrganicLayer2 Organic Layer (Free Alkaloids) ExtractAlkaloids->OrganicLayer2 Keep AqueousLayer3 Aqueous Layer (Residual - Discard) ExtractAlkaloids->AqueousLayer3 Discard Dry Dry with Na₂SO₄ OrganicLayer2->Dry Evaporate Evaporate Solvent Dry->Evaporate FinalProduct Crude Alkaloid Extract Evaporate->FinalProduct Column_Chromatography_Workflow Start Crude Alkaloid Extract PrepareColumn Prepare Silica Gel Column Start->PrepareColumn LoadSample Load Sample onto Column PrepareColumn->LoadSample Elute Elute with Solvent Gradient (Chloroform -> Chloroform/Methanol) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions CombineFractions Combine Pure Fractions AnalyzeFractions->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate FinalProduct Purified this compound Evaporate->FinalProduct

References

Application Notes and Protocols: Determination of (-)-Stylopine Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Stylopine is a naturally occurring protoberberine alkaloid found in plants of the Papaveraceae family. It has garnered significant interest in oncological research due to its potential as an anticancer agent. Emerging studies indicate that this compound exerts cytotoxic effects on various cancer cell lines, primarily through the induction of apoptosis. Its mechanism of action has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival. This document provides a comprehensive protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for evaluating cell viability.

Mechanism of Action: this compound has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways. In human osteosarcoma (MG-63) cells, this compound inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2][3] By inhibiting the phosphorylation of VEGFR2, it effectively blocks downstream signaling cascades that are crucial for cell survival, proliferation, and angiogenesis.[1] This inhibition ultimately leads to mitochondrial membrane damage and the induction of apoptosis.[1][2][3]

stylopine_pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activates VEGF VEGF VEGF->VEGFR2 Binds & Activates Stylopine This compound Stylopine->VEGFR2 Inhibits Phosphorylation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Figure 1: this compound's inhibitory action on the VEGFR2 signaling pathway.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The table below summarizes the reported IC50 values for this compound in various cell lines.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
MG-63Human Osteosarcoma24 hours0.987[1][3]
HGC-27Human Gastric Cancer24 hours55.06[4]
GES-1Normal Human Gastric Epithelial24 hours> 150[4]
MCF-7Human Breast AdenocarcinomaNot AvailableData not available
HeLaHuman Cervical CarcinomaNot AvailableData not available
A549Human Lung CarcinomaNot AvailableData not available
HepG2Human Hepatocellular CarcinomaNot AvailableData not available

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol details the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Principle:

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these solubilized crystals, measured by absorbance, is directly proportional to the number of viable cells.

Materials and Reagents:
  • This compound (purity >98%)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Selected cancer cell line (e.g., MG-63)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow:

mtt_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3 Day 3: Assay A 1. Culture & Harvest Cells B 2. Count Cells & Adjust Density (e.g., 1 x 10^5 cells/mL) A->B C 3. Seed 100 µL/well into 96-well plate B->C D 4. Incubate overnight (37°C, 5% CO₂) C->D F 6. Remove old medium from plate D->F E 5. Prepare serial dilutions of This compound in culture medium G 7. Add 100 µL of diluted compound or vehicle control to wells E->G F->G H 8. Incubate for desired time (e.g., 24 hours) G->H I 9. Add 20 µL of MTT solution (5 mg/mL) to each well H->I J 10. Incubate for 2-4 hours I->J K 11. Remove medium carefully J->K L 12. Add 150 µL DMSO to each well K->L M 13. Shake plate to dissolve formazan crystals L->M N 14. Read absorbance at 570 nm M->N

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Methodology:

Day 1: Cell Seeding

  • Cell Culture: Grow the selected adherent cancer cell line in a T-75 flask with complete medium until it reaches 70-80% confluency.

  • Cell Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. Ensure cell viability is >95%.

  • Seeding: Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.[1] Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.

Day 2: this compound Treatment

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). A preliminary experiment with a broad range of concentrations is recommended to determine the optimal range.

  • Controls: Prepare the following controls:

    • Vehicle Control: Medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1% DMSO). This accounts for any solvent-induced cytotoxicity.

    • Untreated Control: Cells cultured in complete medium only, representing 100% viability.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Cell Treatment: After the overnight incubation, carefully aspirate the medium from each well. Add 100 µL of the prepared this compound dilutions and controls to the respective wells in triplicate.

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24 hours).[1]

Day 3: MTT Assay and Data Collection

  • MTT Addition: Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Place the plate on a shaker for 10-15 minutes at a low speed to ensure complete solubilization of the crystals. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:
  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration of this compound using the following formula:

    Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100%

  • Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response with a variable slope) in a suitable software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.

Conclusion: This protocol provides a robust framework for determining the cytotoxic effects of this compound on cancer cell lines. The MTT assay is a reliable method for obtaining quantitative data, such as the IC50 value, which is essential for evaluating the potential of this compound as a therapeutic agent. The provided data and mechanism of action highlight its promise, particularly through the inhibition of the VEGFR2 pathway, warranting further investigation in preclinical and clinical studies.

References

(-)-Stylopine: A Potent VEGFR2 Inhibitor for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis.[1][2] The binding of its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3][4][5] Consequently, inhibiting VEGFR2 is a prime therapeutic strategy for controlling angiogenesis-dependent diseases. (-)-Stylopine, a naturally occurring benzylisoquinoline alkaloid, has emerged as a promising inhibitor of VEGFR2. In vitro studies have demonstrated its ability to suppress VEGFR2 signaling and inhibit key processes in angiogenesis.

These application notes provide a comprehensive overview of the use of this compound as a VEGFR2 inhibitor in angiogenesis research, including quantitative data on its efficacy and detailed protocols for key experimental assays.

Data Presentation

The inhibitory effects of this compound have been quantified through various in vitro and in silico methods. The following tables summarize the key findings.

Table 1: In Silico Molecular Docking of this compound against VEGFR2 Kinase Domain

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)
This compound-10.139.52
Axitinib (Control)-9.28156.94

Data derived from molecular docking studies with the human VEGFR2 kinase domain (PDB ID: 4AG8).

Table 2: In Vitro Efficacy of this compound on MG-63 Osteosarcoma Cells

AssayParameterThis compoundAxitinib (Control)
Cell Proliferation (MTT Assay) IC500.987 µM2.107 µM
VEGFR2 Inhibition Effective Concentration0.9871 µM2.107 µM

Data from studies on human MG-63 osteosarcoma cells.

Mandatory Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active p-VEGFR2 (Active) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Migration Cell Migration VEGFR2_active->Migration via other pathways ERK ERK PLCg->ERK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation Stylopine This compound Stylopine->VEGFR2_active Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Angiogenesis Assays cluster_analysis Data Analysis Start Culture Endothelial Cells (e.g., HUVECs) or Cancer Cells (e.g., MG-63) Treatment Treat with this compound (various concentrations) Start->Treatment MTT Cell Proliferation Assay (MTT) Treatment->MTT Migration Cell Migration Assay (Transwell) Treatment->Migration Tube_Formation Tube Formation Assay (Matrigel) Treatment->Tube_Formation Western_Blot VEGFR2 Phosphorylation (Western Blot) Treatment->Western_Blot IC50 Determine IC50 MTT->IC50 Quantify_Migration Quantify Migrated Cells Migration->Quantify_Migration Quantify_Tubes Measure Tube Length & Branch Points Tube_Formation->Quantify_Tubes Quantify_Phospho Densitometry of p-VEGFR2 Western_Blot->Quantify_Phospho

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of (-)-Stylopine in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo models and detailed protocols for investigating the anti-inflammatory properties of (-)-Stylopine, a protoberberine alkaloid. The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this natural compound.

Introduction to this compound's Anti-inflammatory Potential

This compound, also known as Tetrahydrocoptisine (B1682497), is a natural alkaloid isolated from plants of the Corydalis genus. Pre-clinical studies have demonstrated its potent anti-inflammatory effects across various animal models of inflammation. Its mechanism of action is linked to the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), making it a promising candidate for the development of novel anti-inflammatory drugs.

Recommended In Vivo Models for Anti-inflammatory Studies

Carrageenan-Induced Paw Edema Model

This is a widely used and well-established model for evaluating acute inflammation. The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Application: This model is suitable for the initial screening of the anti-edematous effects of this compound and for studying its impact on the early phases of inflammation.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation and Neuroinflammation Models

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Systemic administration of LPS in rodents mimics a systemic inflammatory response, leading to the release of pro-inflammatory cytokines. Direct administration into the brain or periphery can also be used to model neuroinflammation.

Application: The LPS-induced models are valuable for investigating the systemic anti-inflammatory effects of this compound, particularly its ability to suppress the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The neuroinflammation model is useful for studying its potential in treating inflammatory conditions of the central nervous system.[1]

Experimental Protocols

Protocol for Carrageenan-Induced Paw Edema in Rats

Objective: To assess the ability of this compound to reduce acute inflammation and paw edema.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Vehicle control

  • Positive control (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • This compound (different doses, e.g., 10, 20, 40 mg/kg, administered intraperitoneally - i.p.)

    • Positive Control (e.g., Indomethacin)

    • Carrageenan Control (receives vehicle and carrageenan)

  • Drug Administration: Administer the vehicle, this compound, or positive control (i.p.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except the vehicle control group).

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (TNF-α, IL-6).

Protocol for LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the effect of this compound on the systemic production of pro-inflammatory cytokines.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound (dissolved in a suitable vehicle)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

  • Vehicle control

  • Positive control (e.g., Dexamethasone)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • This compound (different doses, e.g., 18.4 and 36.8 mg/kg, i.p.)[1]

    • Positive Control

    • LPS Control (receives vehicle and LPS)

  • Drug Administration: Administer the vehicle, this compound, or positive control (i.p.) 1 hour before the LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 5 mg/kg, i.p.) to induce a systemic inflammatory response.[1]

  • Blood Collection: 1.5-2 hours after LPS injection, collect blood samples via cardiac puncture under anesthesia.

  • Cytokine Measurement: Separate the serum and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the serum cytokine levels in the this compound-treated groups with the LPS control group.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound (Tetrahydrocoptisine) in in vivo inflammation models.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg, i.p.)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
This compoundNot SpecifiedNot SpecifiedSignificant Inhibition[2]
Indomethacin103 hours~50-60%Generic Data

Note: A specific study detailing the dose-response of this compound in the carrageenan-induced paw edema model with quantitative inhibition percentages was not available in the searched literature. The reference indicates a significant inhibition was observed.[2]

Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

Treatment GroupDose (mg/kg, i.p.)Cytokine% Inhibition / EffectReference
This compoundNot SpecifiedSerum TNF-αSignificant Inhibition
This compound18.4Brain Nitric OxideReduction
This compound36.8Brain Nitric OxideReduction
This compound18.4Brain Lipid PeroxidationReduction
This compound36.8Brain Lipid PeroxidationReduction

Note: Specific percentages of cytokine inhibition from in vivo studies were not detailed in the available literature. The references confirm a significant reduction in the indicated inflammatory markers.

Visualization of Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 This compound Action cluster_5 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, ERK1/2) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFkappaB_nuc->Gene Induces Cytokines TNF-α, IL-6, NO Gene->Cytokines Leads to Stylopine This compound Stylopine->MAPK Inhibits Phosphorylation Stylopine->NFkappaB_nuc Inhibits Activation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Carrageenan-Induced Paw Edema Model

G cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal_Prep Acclimatize Rats (1 week) Grouping Randomly Assign to Groups (Vehicle, Stylopine, Control) Animal_Prep->Grouping Dosing Administer this compound or Vehicle (i.p.) Grouping->Dosing Induction Inject Carrageenan (0.1 mL, 1%) into Paw Dosing->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis Biochem Biochemical Analysis (MPO, Cytokines) Measurement->Biochem

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Workflow for LPS-Induced Systemic Inflammation Model

G cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal_Prep Acclimatize Mice (1 week) Grouping Randomly Assign to Groups (Vehicle, Stylopine, Control) Animal_Prep->Grouping Dosing Administer this compound or Vehicle (i.p.) Grouping->Dosing Induction Inject LPS (e.g., 5 mg/kg, i.p.) Dosing->Induction Blood_Collection Collect Blood (1.5-2 hours post-LPS) Induction->Blood_Collection Cytokine_Analysis Measure Serum TNF-α & IL-6 (ELISA) Blood_Collection->Cytokine_Analysis Data_Analysis Compare Cytokine Levels Cytokine_Analysis->Data_Analysis

Caption: Workflow for the LPS-induced systemic inflammation assay.

Conclusion

The provided application notes and protocols offer a solid foundation for researchers to investigate the anti-inflammatory effects of this compound in vivo. The carrageenan-induced paw edema and LPS-induced systemic inflammation models are robust and well-characterized systems to assess the therapeutic potential of this compound. Further studies should aim to establish a clear dose-response relationship and to further elucidate the in-depth molecular mechanisms underlying its anti-inflammatory activity in these in vivo settings.

References

Application Notes and Protocols for the Total Synthesis of (±)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a representative methodology for the total synthesis of (±)-Stylopine, a protoberberine alkaloid of significant interest due to its diverse biological activities. The described synthetic approach is based on established methods for the construction of the tetrahydroprotoberberine scaffold, which is central to a wide range of isoquinoline (B145761) alkaloids.

(±)-Stylopine, a member of the protoberberine family of alkaloids, has been isolated from various plant species. It possesses a tetracyclic ring system and is structurally related to other biologically active compounds like berberine (B55584) and canadine. The total synthesis of stylopine and its analogs is a crucial aspect of medicinal chemistry research, enabling the exploration of their therapeutic potential.

The following sections detail a common synthetic strategy, provide comprehensive experimental protocols for key transformations, and present quantitative data to guide researchers in replicating and adapting these methods for their own research and development endeavors.

Synthetic Strategy Overview

The total synthesis of (±)-Stylopine can be achieved through a multi-step sequence starting from readily available precursors. A common and effective strategy involves the initial construction of a substituted tetrahydroisoquinoline core, followed by the annulation of the fourth ring to complete the characteristic protoberberine skeleton. Key reactions in this approach often include:

  • Bischler-Napieralski or Pictet-Spengler reaction: To form the initial 3,4-dihydroisoquinoline (B110456) or tetrahydroisoquinoline ring system.

  • N-acylation and reduction: To introduce the necessary carbon framework for the final ring closure.

  • Mannich reaction or similar cyclization: To form the final ring and establish the tetracyclic core of stylopine.

The following diagram illustrates a generalized workflow for the synthesis of the protoberberine skeleton, which is applicable to (±)-Stylopine.

G A Starting Materials (e.g., Substituted Phenethylamine and Phenylacetic Acid) B Amide Formation A->B Acylation C Bischler-Napieralski Cyclization B->C Dehydrative Cyclization (e.g., POCl3) D Reduction of Dihydroisoquinoline C->D Reduction (e.g., NaBH4) E Mannich-type Cyclization D->E Condensation with Formaldehyde (B43269) F Final Product ((±)-Stylopine) E->F Ring Closure

Caption: Generalized workflow for the total synthesis of (±)-Stylopine.

Data Presentation

The following table summarizes the quantitative data for a representative multi-step synthesis of a closely related protoberberine alkaloid, which illustrates the typical yields achieved in such synthetic sequences. The methodology is analogous to that used for (±)-Stylopine.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Amide Formation3,4-(Methylenedioxy)phenethylamineN-(3,4-Methylenedioxyphenethyl)-phenylacetamidePhenylacetyl chloride, Et3N, CH2Cl2, 0 °C to rt, 12 h~95%
2Bischler-Napieralski CyclizationN-(3,4-Methylenedioxyphenethyl)-phenylacetamide1-Benzyl-6,7-methylenedioxy-3,4-dihydroisoquinolinePOCl3, Toluene, reflux, 2 h~80%
3Reduction of Dihydroisoquinoline1-Benzyl-6,7-methylenedioxy-3,4-dihydroisoquinoline1-Benzyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinolineNaBH4, MeOH, 0 °C to rt, 1 h~90%
4Mannich-Pictet-Spengler Cyclization1-Benzyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline(±)-Stylopine37% aq. Formaldehyde, AcOH, 80 °C, 2 h~75%
Overall Yield ~51%

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of (±)-Stylopine, based on established methodologies for protoberberine alkaloid synthesis.

Step 1: Synthesis of N-(3,4-Methylenedioxyphenethyl)-phenylacetamide (Amide Formation)

  • To a solution of 3,4-(methylenedioxy)phenethylamine (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (CH2Cl2) at 0 °C under a nitrogen atmosphere, add phenylacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford the desired amide.

Step 2: Synthesis of 1-Benzyl-6,7-methylenedioxy-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)

  • To a solution of N-(3,4-methylenedioxyphenethyl)-phenylacetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl3, 2.0 eq).

  • Reflux the reaction mixture for 2 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium (B1175870) hydroxide (B78521) to pH ~9.

  • Extract the product with CH2Cl2 (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydroisoquinoline, which can be used in the next step without further purification.

Step 3: Synthesis of 1-Benzyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (Reduction)

  • To a solution of the crude 1-benzyl-6,7-methylenedioxy-3,4-dihydroisoquinoline (1.0 eq) in methanol (B129727) (MeOH) at 0 °C, add sodium borohydride (B1222165) (NaBH4, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with CH2Cl2 (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the tetrahydroisoquinoline.

Step 4: Synthesis of (±)-Stylopine (Mannich-Pictet-Spengler Cyclization)

  • To a solution of 1-benzyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in acetic acid, add 37% aqueous formaldehyde solution (2.0 eq).

  • Heat the reaction mixture at 80 °C for 2 hours.

  • Cool the mixture to room temperature and pour it into an ice-water mixture.

  • Basify with concentrated ammonium hydroxide and extract with CH2Cl2 (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane mixture) to afford (±)-Stylopine.

The following diagram illustrates the key chemical transformations in the synthesis of (±)-Stylopine.

G cluster_0 Synthesis of (±)-Stylopine A 3,4-(Methylenedioxy)phenethylamine + Phenylacetyl chloride B N-(3,4-Methylenedioxyphenethyl)- phenylacetamide A->B Amide Formation C 1-Benzyl-6,7-methylenedioxy- 3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl3) D 1-Benzyl-6,7-methylenedioxy- 1,2,3,4-tetrahydroisoquinoline C->D Reduction (NaBH4) E (±)-Stylopine D->E Mannich Cyclization (HCHO, AcOH)

Application Notes and Protocols: (-)-Stylopine in In-Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Stylopine (B192457), a protopine (B1679745) alkaloid found in plants of the Papaveraceae family, has emerged as a molecule of interest in cancer research due to its potential anti-proliferative and pro-apoptotic effects. Emerging evidence suggests that this compound exerts its biological activities, at least in part, through the modulation of key signaling kinases. These application notes provide a summary of the current understanding of this compound's interaction with specific kinases and offer detailed protocols for its investigation in in-vitro kinase assays.

Mechanism of Action

This compound has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. In-silico studies and cell-based assays suggest that stylopine can inhibit VEGFR2 signaling, leading to downstream effects on cell proliferation and migration.[1] Furthermore, computational modeling has indicated that stylopine may act as an ATP-competitive inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in a wide range of cellular processes, including cell cycle control and survival.[2]

Data Presentation

While direct in-vitro biochemical kinase assay data for this compound is limited in publicly available literature, the following table summarizes the available quantitative data from cell-based assays and in-silico predictions.

CompoundTarget/AssayAssay TypeIC50 / KiReference
(±)-StylopineMG-63 cell proliferationCell-based MTT assay0.987 µM[1]
This compoundVEGFR2In-silico docking39.52 nM (predicted Ki)[1]
Axitinib (control)MG-63 cell proliferationCell-based MTT assay2.107 µM[1]
Axitinib (control)VEGFR2In-silico docking156.94 nM (predicted Ki)

Note: The IC50 value for stylopine was determined in a cell proliferation assay and reflects the overall cytotoxicity, which may or may not be solely due to kinase inhibition. The Ki value for VEGFR2 is a predicted value from a molecular docking study. Further direct biochemical assays are required to definitively determine the in-vitro inhibitory activity of this compound against these and other kinases.

Mandatory Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Stylopine This compound Stylopine->VEGFR2 Inhibition RAF RAF PLCg->RAF AKT AKT PI3K->AKT RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

CK2_Signaling_Pathway cluster_0 CK2 Catalytic Activity CK2 Casein Kinase 2 (CK2) Phospho_Substrate Phosphorylated Substrate CK2->Phospho_Substrate Stylopine This compound Stylopine->CK2 ATP-Competitive Inhibition ATP ATP ATP->CK2 Substrate Substrate Protein Substrate->CK2 Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Apoptosis Inhibition of Apoptosis Phospho_Substrate->Apoptosis Transcription Transcription Regulation Phospho_Substrate->Transcription

Experimental Workflow

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare Reagents: - Kinase - Substrate - ATP - this compound B Incubate Kinase with This compound A->B C Initiate Reaction with ATP/Substrate B->C D Incubate for Specified Time C->D E Stop Reaction D->E F Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Experimental Protocols

The following are generalized protocols for performing in-vitro kinase assays with VEGFR2 and CK2. These can be adapted for testing the inhibitory activity of this compound. It is recommended to use commercially available kinase assay kits and follow the manufacturer's instructions, adapting them for the specific compound.

Protocol 1: In-Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol is a general guideline and can be adapted from commercially available kits (e.g., ADP-Glo™ Kinase Assay).

1. Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

2. Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer. A common starting concentration is 100 µM with 1:3 serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Include a positive control (e.g., a known VEGFR2 inhibitor like Axitinib) and a vehicle control (DMSO).

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate solution (containing VEGFR2 and its substrate) to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the amount of ATP remaining and thus directly proportional to kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In-Vitro CK2 Kinase Assay (Radiometric)

This protocol is a classic method for measuring kinase activity and is highly sensitive.

1. Materials:

  • Recombinant human CK2 kinase

  • CK2-specific peptide substrate

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the kinase reaction buffer as described in Protocol 1.

  • Kinase Reaction:

    • Set up the reaction in microcentrifuge tubes on ice.

    • To each tube, add:

      • 5 µL of kinase reaction buffer

      • 5 µL of diluted this compound or vehicle control

      • 5 µL of CK2 kinase

      • 5 µL of peptide substrate

    • Pre-incubate for 10 minutes on ice.

    • Initiate the reaction by adding 5 µL of [γ-³²P]ATP solution.

    • Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Stopping the Reaction and Detection:

    • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

    • Immediately immerse the paper in a beaker of wash buffer to stop the reaction and wash away unincorporated [γ-³²P]ATP.

    • Wash the papers several times with the wash buffer.

    • Perform a final wash with acetone (B3395972) and let the papers air dry.

    • Place the dry papers in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value as described in Protocol 1.

Conclusion

This compound shows promise as a modulator of kinase signaling pathways, particularly those involving VEGFR2 and potentially CK2. The provided protocols offer a framework for researchers to further investigate the in-vitro kinase inhibitory properties of this natural compound. It is crucial to perform direct biochemical assays to confirm the in-silico predictions and to elucidate the precise mechanism of action and selectivity profile of this compound. Such studies will be instrumental in evaluating its potential as a therapeutic agent in drug development.

References

Unveiling the Multifaceted Mechanisms of (-)-Stylopine: A Guide to Cell-Based Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (-)-Stylopine, a naturally occurring protoberberine alkaloid found in plants of the Papaveraceae family, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily recognized for its potent anti-cancer properties, emerging research suggests a broader spectrum of action, including neuroprotective and anti-inflammatory effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the intricate mechanisms of action of this compound using a suite of cell-based assays. This document outlines detailed protocols for evaluating its impact on cell viability, apoptosis, cell migration, and key signaling pathways, and presents available quantitative data for comparative analysis.

I. Anti-Cancer Mechanisms of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been most extensively studied in the context of cancer biology. A key mechanism identified is its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical mediator of angiogenesis, cell survival, and migration in tumor cells.[1][2][3]

Data Presentation: Quantitative Analysis of this compound's Anti-Cancer Activity

The following table summarizes the key quantitative data obtained from in vitro studies on the anti-cancer effects of this compound.

Cell LineAssayParameterValueReference
MG-63 (Human Osteosarcoma)MTT AssayIC500.987 µM[1]
Experimental Protocols: Evaluating Anti-Cancer Effects

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of viable cells.

  • Materials:

    • This compound

    • Target cancer cells (e.g., MG-63)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10, and 50 µM) and a vehicle control (e.g., DMSO) in triplicate for 24 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]

    • Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This dual staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Materials:

    • This compound

    • Target cancer cells

    • PBS

    • Ethidium Bromide (EtBr) solution (100 µg/mL)

    • Acridine Orange (AO) solution (100 µg/mL)

    • Fluorescence microscope

  • Protocol:

    • Seed approximately 5 x 10⁵ cells/mL and treat with the IC50 concentration of this compound for 24 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • Add a 1:1 mixture of EtBr and AO solutions to the cell suspension.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope.

    • Characterize the cells based on their fluorescence:

      • Viable cells: Uniform green nucleus.

      • Early apoptotic cells: Bright green nucleus with chromatin condensation.

      • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

      • Necrotic cells: Uniformly orange to red nucleus.

This assay utilizes the JC-1 dye to assess mitochondrial health, a key indicator of apoptosis. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

  • Materials:

    • This compound

    • Target cancer cells

    • JC-1 staining solution

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Treat cells with the IC50 concentration of this compound for the desired time.

    • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells using a fluorescence microscope (red and green channels) or a flow cytometer to quantify the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

  • Materials:

    • This compound

    • Target cancer cells

    • Transwell inserts (8 µm pore size)

    • 24-well plates

    • Serum-free and serum-containing medium

    • Crystal violet staining solution

  • Protocol:

    • Pre-treat cells with this compound at a non-lethal concentration for 24 hours.

    • Place Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).

    • Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell inserts.

    • Incubate for 24-48 hours to allow for cell migration.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

    • Count the number of migrated cells in several microscopic fields to quantify cell migration.

This technique measures the effect of this compound on the mRNA expression levels of VEGFR2.

  • Materials:

    • This compound

    • Target cancer cells (e.g., MG-63) stimulated with VEGF-165

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for VEGFR2 and a housekeeping gene (e.g., GAPDH)

    • Real-time PCR system

  • Protocol:

    • Treat VEGF-165-stimulated MG-63 cells with the IC50 concentration of this compound.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for VEGFR2 and a housekeeping gene for normalization.

    • Analyze the data using the double delta threshold cycle (ΔΔCt) method to determine the relative fold change in VEGFR2 gene expression.

This method assesses the effect of this compound on the total protein levels of VEGFR2 and its activation state through phosphorylation.

  • Materials:

    • This compound

    • Target cancer cells (e.g., MG-63) stimulated with VEGF-165

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-VEGFR2, anti-phospho-VEGFR2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat VEGF-165-stimulated MG-63 cells with the IC50 concentration of this compound.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total VEGFR2 and phosphorylated VEGFR2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated VEGFR2 levels to the total VEGFR2 levels.

Visualizing the Anti-Cancer Mechanism of this compound

stylopine_antitumor_mechanism cluster_cell Cancer Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pVEGFR2->Downstream Activates Stylopine This compound Stylopine->VEGFR2 Inhibits Expression & Phosphorylation Mitochondria Mitochondrial Membrane Damage Stylopine->Mitochondria Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Migration Cell Migration Downstream->Migration Promotes Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Caption: Mechanism of this compound's anti-cancer activity.

II. Neuroprotective and Other Potential Mechanisms

While less explored, this compound may possess other mechanisms of action, including the modulation of neurotransmitter systems and inhibition of key enzymes.

Data Presentation: Acetylcholinesterase and Butyrylcholinesterase Inhibition

The following table presents the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is important to note that while some inhibitory activity is observed, it is not as potent as other compounds isolated from the same source.

EnzymeParameterValueReference
Human Acetylcholinesterase (HuAChE)IC50> 50 µM
Human Butyrylcholinesterase (HuBuChE)IC50> 50 µM
Experimental Protocols: Investigating Neuro-related Effects

This colorimetric assay measures the activity of AChE and its inhibition by compounds like this compound.

  • Materials:

    • This compound

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate (B84403) buffer (pH 8.0)

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add the buffer, DTNB solution, and the this compound dilutions.

    • Add the AChE enzyme to initiate the pre-incubation.

    • Start the reaction by adding the ATCI substrate.

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

    • Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the control without the inhibitor.

    • Calculate the IC50 value.

Future Directions: Investigating Other Signaling Pathways

The inhibition of VEGFR2 by this compound suggests potential downstream effects on other crucial signaling pathways implicated in cancer progression, such as the MAPK and PI3K/Akt pathways. Further investigation into these pathways is warranted to fully elucidate the anti-cancer mechanism of this compound.

experimental_workflow cluster_workflow Proposed Workflow for Investigating Downstream Signaling start Treat Cancer Cells with This compound lysis Cell Lysis and Protein Extraction start->lysis western Western Blot Analysis lysis->western erk Probe for p-ERK and total ERK (MAPK Pathway) western->erk akt Probe for p-Akt and total Akt (PI3K/Akt Pathway) western->akt quantify Quantify Band Intensities and Determine Inhibition erk->quantify akt->quantify

Caption: Workflow for studying downstream signaling pathways.

Additionally, the structural similarity of this compound to other neuroactive alkaloids suggests potential interactions with neurotransmitter receptors, such as dopamine (B1211576) and GABAa receptors. However, to date, there is limited direct experimental evidence to support these interactions. Future studies employing receptor binding assays and functional assays are necessary to explore these possibilities.

This compound is a promising natural compound with a well-documented anti-cancer mechanism of action primarily through the inhibition of the VEGFR2 signaling pathway, leading to reduced cell proliferation, migration, and induction of apoptosis. The protocols outlined in these application notes provide a robust framework for the continued investigation of its anti-cancer properties and for exploring its potential effects on other biological systems. Further research into its impact on downstream signaling pathways and its potential neuroactive properties will provide a more complete understanding of the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues of (-)-Stylopine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with (-)-Stylopine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound and why is it problematic?

Q2: My this compound is precipitating out of my aqueous buffer. What are my immediate options?

A2: If you observe precipitation, consider the following immediate troubleshooting steps:

  • pH Adjustment: The solubility of alkaloids can be pH-dependent. Assess the pKa of this compound and adjust the buffer pH accordingly. Compounds are often more soluble at a pH where they are ionized.[3][5]

  • Co-solvents: For initial experiments, using a small, controlled percentage of a co-solvent like DMSO, ethanol, or PEG400 in your final aqueous solution can help maintain solubility.[5][7] However, be mindful that co-solvents can influence experimental outcomes.

  • Sonication: Gentle sonication can help redissolve small amounts of precipitate and break up aggregates, but this may only be a temporary solution.

Q3: I need to prepare a stock solution of this compound. What is the recommended procedure?

A3: For poorly soluble compounds like this compound, a high-concentration stock solution is typically prepared in an organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of compounds with low water solubility.[7]

  • Preparation: Prepare a stock solution at a concentration of 5-20 mM in 100% DMSO. Ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

  • Working Solution: For your experiment, dilute the DMSO stock into your aqueous buffer. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on the biological system.

Q4: How can I fundamentally improve the aqueous solubility of this compound for formulation development?

A4: To achieve higher and more stable aqueous concentrations, complexation with cyclodextrins is a highly effective and widely used strategy.[1][8] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate a poorly soluble "guest" molecule, like this compound, forming an inclusion complex that has significantly improved water solubility.[8][9]

Troubleshooting Guide: Cyclodextrin (B1172386) Inclusion Complexes

Q5: Which type of cyclodextrin should I use for this compound?

A5: The choice of cyclodextrin (CD) is critical. The cavity size of the CD must be appropriate to accommodate the guest molecule. For a molecule the size of this compound, β-cyclodextrins are a suitable starting point.[10] Modified β-CDs such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often preferred as they have much higher aqueous solubility than native β-CD and are excellent solubilizing agents.[7][11][12]

A Phase Solubility Study is the recommended first step to screen different cyclodextrins and determine the optimal type and molar ratio for complexation.[9][13]

Q6: How do I perform a Phase Solubility Study?

A6: A phase solubility study determines the effect of increasing concentrations of a cyclodextrin on the solubility of your compound.[13] An excess amount of this compound is added to aqueous solutions containing increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HP-β-CD). The suspensions are equilibrated (e.g., shaken at a constant temperature for 24-72 hours) until saturation is reached. The samples are then filtered, and the concentration of dissolved this compound in the supernatant is quantified (e.g., by HPLC-UV). The resulting plot of drug solubility vs. cyclodextrin concentration reveals the stoichiometry and stability constant (Kc) of the complex.[14]

Data Presentation: Phase Solubility Results

Your experimental data should be summarized as follows to compare the effectiveness of different cyclodextrins.

Table 1: Hypothetical Phase Solubility Data for this compound with Various Cyclodextrins

Cyclodextrin Type Intrinsic Solubility (S₀) (µg/mL) Complex Stoichiometry (Guest:Host) Stability Constant (Kc) (M⁻¹) Solubility Enhancement (at 20 mM CD)
β-CD User Data User Data User Data User Data
HP-β-CD User Data User Data User Data User Data
SBE-β-CD User Data User Data User Data User Data

| M-β-CD | User Data | User Data | User Data | User Data |

This table should be populated with data from your own phase solubility experiments.

Visualization: Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Advanced Formulation Strategy start This compound precipitates in aqueous buffer ph_adjust Adjust Buffer pH start->ph_adjust Is compound ionizable? cosolvent Use Co-solvent (e.g., <0.5% DMSO) start->cosolvent For preliminary experiments phase_study Perform Phase Solubility Study start->phase_study For stable formulation final_solution Use Solubilized Complex Solution ph_adjust->final_solution cosolvent->final_solution select_cd Select Optimal Cyclodextrin (e.g., HP-β-CD) phase_study->select_cd prepare_complex Prepare Inclusion Complex select_cd->prepare_complex characterize Characterize Complex (DSC, FTIR, NMR) prepare_complex->characterize characterize->final_solution

Caption: Troubleshooting workflow for this compound solubility.

Q7: What are the common methods to prepare a solid this compound-cyclodextrin inclusion complex?

A7: Several methods can be used, each with specific advantages. The goal is to maximize the interaction between the drug and the cyclodextrin.[15] Common techniques include kneading, co-evaporation, and freeze-drying (lyophilization).[16]

Q8: How do I confirm that an inclusion complex has actually formed?

A8: The formation of a true inclusion complex, rather than a simple physical mixture, must be confirmed using analytical techniques.[15]

  • Differential Scanning Calorimetry (DSC): In a complex, the melting point peak of the guest molecule often broadens, shifts, or disappears entirely, indicating its amorphous encapsulation within the CD cavity.[17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Characteristic vibrational bands of the guest molecule may shift or change in intensity upon complexation.[10][12]

  • Powder X-Ray Diffraction (PXRD): A change from a crystalline pattern (sharp peaks) for the pure drug to a more amorphous pattern (a halo) for the complex indicates successful inclusion.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 2D ROESY experiments are powerful tools.[1] Chemical shifts of the protons on the inner cavity of the cyclodextrin (H3, H5) and protons of the guest molecule will change upon inclusion, confirming the interaction in solution.[1][8]

Visualization: Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin improves the solubility of a guest molecule.

G cluster_0 cluster_2 cluster_4 stylopine This compound (Poorly Soluble) stylopine_node water1 Water Molecules plus1 + cd Cyclodextrin (CD) (Hydrophobic Cavity) cd_node CD water2 Water Molecules arrow -> complex Soluble Inclusion Complex (Hydrophilic Exterior) complex_node CD stylopine_in_complex water3 Released Water

Caption: Encapsulation of a guest molecule by a cyclodextrin.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Preparation of a this compound-HP-β-CD Inclusion Complex (Kneading Method)

The kneading method is a simple and effective technique for laboratory-scale preparation.[11][16]

  • Molar Ratio: Based on your phase solubility study, weigh out this compound and HP-β-CD in the desired molar ratio (e.g., 1:1 or 1:2).

  • Mixing: Place the HP-β-CD in a glass mortar and add a small amount of a water/ethanol (1:1 v/v) mixture to form a homogeneous paste.

  • Kneading: Add the this compound powder to the paste and knead thoroughly for 45-60 minutes. Maintain a paste-like consistency by adding small amounts of the solvent mixture if necessary.

  • Drying: Dry the resulting paste in an oven at 50°C for 24 hours or until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a 100-mesh sieve to ensure uniformity.

  • Storage: Store the final complex in a desiccator at room temperature.

Protocol 2: Preparation of a this compound-HP-β-CD Inclusion Complex (Freeze-Drying/Lyophilization Method)

Freeze-drying is suitable for thermolabile compounds and often yields a porous, rapidly dissolving product.[11]

  • Dissolution: Dissolve the appropriate molar amount of HP-β-CD in deionized water with stirring.

  • Addition: Add the corresponding amount of this compound to the HP-β-CD solution. To facilitate dissolution of this compound, it may first be dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol) before being added dropwise to the aqueous CD solution.

  • Equilibration: Stir the mixture continuously for 24-48 hours at room temperature, protected from light.

  • Freezing: Freeze the resulting solution completely at -80°C.

  • Lyophilization: Dry the frozen sample using a freeze-dryer until all the solvent is removed and a fluffy, dry powder is obtained.

  • Storage: Store the final complex in a desiccator, protected from moisture.

Visualization: Experimental Workflow for Complex Preparation & Characterization

This diagram shows the general steps for creating and verifying a cyclodextrin inclusion complex.

G cluster_0 Preparation cluster_prep_methods Choose Method cluster_1 Characterization & Validation cluster_char_methods Analytical Techniques start Select Molar Ratio (from Phase Solubility Study) kneading Kneading start->kneading coevap Co-evaporation start->coevap freeze Freeze-Drying start->freeze drying Drying & Sieving kneading->drying coevap->drying freeze->drying complex_powder Final Complex Powder drying->complex_powder dsc DSC complex_powder->dsc ftir FTIR complex_powder->ftir pxrd PXRD complex_powder->pxrd nmr NMR complex_powder->nmr confirmation Confirmation of Inclusion Complex dsc->confirmation ftir->confirmation pxrd->confirmation nmr->confirmation

Caption: Workflow for inclusion complex preparation and analysis.

References

Preventing degradation of protoberberine alkaloids during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the degradation of protoberberine alkaloids during extraction.

Frequently Asked Questions (FAQs)

Q1: What are protoberberine alkaloids and why are they prone to degradation?

Protoberberine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a quaternary iminium ion in their tetracyclic skeleton.[1][2] This quaternary structure, specifically the polar C=N+ bond, makes them susceptible to nucleophilic attack and degradation under various environmental conditions, including exposure to light, heat, extreme pH, and oxidative stress.[1][3][4] Their stability is a critical factor during extraction and purification, as degradation can lead to reduced yield and the formation of unwanted byproducts.

Q2: What are the primary factors that cause the degradation of protoberberine alkaloids during extraction?

The main factors contributing to the degradation of protoberberine alkaloids like berberine (B55584) are:

  • Temperature: High temperatures during drying or extraction can lead to thermal decomposition and significantly lower the recovery of the final product.

  • Light: Berberine and related compounds are known to be photosensitive, particularly to UV light. Exposure can cause photolytic degradation, leading to a loss of potency and a change in color.

  • pH: The stability of these alkaloids is highly dependent on pH. While their salt forms are stable in acidic to neutral aqueous solutions, they can be converted to less stable base forms in alkaline conditions. Extreme pH, both acidic and basic, can promote hydrolysis and other degradation pathways.

  • Oxidation: Oxidative stress can lead to the formation of degradation products. This is a concern when samples are exposed to air for extended periods, especially at elevated temperatures.

Q3: How does pH affect the extraction process?

The pH plays a crucial role due to the interconversion of protoberberine alkaloids between their quaternary salt and non-quaternary base forms.

  • Acidic to Neutral pH: In these conditions, the alkaloids exist as quaternary salts, which are typically soluble in water and stable. Using acidified solvents (e.g., methanol (B129727) or ethanol (B145695) with a small amount of acid) can enhance extraction efficiency by converting free bases into more soluble salts.

  • Alkaline pH: In the presence of a strong base, the quaternary alkaloid is converted to its corresponding base form, which is soluble in organic solvents like chloroform (B151607). This principle is often used in liquid-liquid extraction to separate alkaloids from other components. However, prolonged exposure to alkaline conditions can lead to degradation.

Q4: Are there any general best practices to minimize degradation during extraction?

Yes, several best practices can significantly improve the stability and yield of protoberberine alkaloids:

  • Control Temperature: Dry plant material in the shade or using low-temperature methods like freeze-drying instead of sun or oven drying. Whenever possible, use cold extraction procedures (e.g., at -20°C or room temperature) over hot extraction methods like Soxhlet.

  • Protect from Light: All extraction and storage steps should be performed in a dark environment or using amber-colored glassware to prevent photolytic degradation.

  • Optimize pH: Use slightly acidic solvents to maintain the alkaloids in their stable salt form. If a pH shift to alkaline conditions is necessary for separation, the exposure time should be minimized.

  • Use Antioxidants: In some cases, the addition of antioxidants like ascorbic acid or N-acetylcysteine to the extraction solvent may help prevent oxidative degradation.

  • Work Quickly: Minimize the duration of the extraction process, as prolonged exposure to heat or certain solvents can increase degradation.

Troubleshooting Guides

Problem 1: Low yield of protoberberine alkaloids in the final extract.

Possible CauseRecommended Solution
Thermal Degradation The drying or extraction temperature was too high. Switch to a lower temperature drying method (e.g., shade drying) and a cold solvent extraction procedure.
Incomplete Extraction The solvent choice was suboptimal, or the extraction time was too short. Methanol or ethanol are commonly effective solvents. Optimize extraction time; for ultrasonic-assisted extraction, 20-30 minutes is often effective, but prolonged time can cause degradation.
Photodegradation The sample was exposed to light during processing or storage. Repeat the extraction using amber glassware and store the extract protected from light.
pH-Related Issues The pH of the extraction solvent was not optimal for solubility and stability. Use a slightly acidified solvent (e.g., 0.1-0.5% formic, acetic, or hydrochloric acid in methanol) to improve recovery.

Problem 2: Appearance of unexpected or unknown peaks during HPLC analysis.

Possible CauseRecommended Solution
Sample Degradation The sample may have degraded during preparation, storage, or analysis. Prepare solutions fresh before HPLC analysis. Ensure the mobile phase pH is suitable for stability (slightly acidic is common for reverse-phase methods).
Oxidative Degradation The sample was exposed to air for an extended period. Purge solvents with an inert gas (e.g., nitrogen) and consider adding an antioxidant to the sample if stability issues persist.
Hydrolysis The sample was exposed to strong acidic or basic conditions for too long during a purification step or forced degradation study. Neutralize the sample promptly after such steps.
Co-extraction of Impurities The extraction was not selective enough. Optimize the extraction solvent and consider a solid-phase extraction (SPE) cleanup step before HPLC analysis.

Quantitative Data

Table 1: Effect of Drying Method on Berberine Yield from Coscinium fenestratum

Drying MethodDrying TemperatureBerberine Yield (% w/w)Reference
Shade DryingAmbient4.60%
Sun DryingVariable3.21%
Oven Drying65°C1.32%

Table 2: Influence of Extraction Temperature on Berberine Yield (Shade-Dried C. fenestratum)

Extraction SolventExtraction TemperatureBerberine Yield (% w/w)Reference
MethanolCold (-20°C)4.06% - 4.60%
MethanolHot (50°C)1.29%
EthanolCold (-20°C)0.26%
EthanolHot (50°C)Lower than cold extraction

Experimental Protocols

Protocol 1: General Procedure for Stable Protoberberine Alkaloid Extraction

This protocol provides a general method for extracting protoberberine alkaloids while minimizing degradation.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., stem bark, roots) in a well-ventilated area protected from direct sunlight (shade drying) or by freeze-drying.

    • Pulverize the dried material into a fine powder using a grinder.

  • Extraction:

    • Macerate 100 g of the powdered plant material in 1000 mL of 80% methanol in a large, amber-colored beaker or flask. For enhanced stability and solubility, the solvent can be acidified with 0.1% formic acid.

    • Stir the mixture intermittently at room temperature for 24-48 hours, ensuring the container is sealed to prevent solvent evaporation.

    • Alternatively, use an ultrasonic bath for extraction for 30 minutes at a controlled temperature (e.g., 25°C).

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (≤ 40°C).

  • Acid-Base Partitioning (Optional Purification):

    • Dissolve the concentrated crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with an organic solvent like chloroform to remove non-alkaloidal impurities.

    • Make the aqueous layer alkaline (pH 8-9) using ammonium (B1175870) hydroxide.

    • Extract the liberated alkaloid bases with chloroform.

    • Wash the chloroform layer with water, dry it over anhydrous sodium sulfate, and evaporate to yield the purified alkaloid fraction.

  • Storage:

    • Store the final extract or isolated alkaloids in a tightly sealed, amber vial at low temperatures (-20°C is preferable for long-term storage) to prevent degradation.

Protocol 2: HPLC Method for Analysis of Berberine

This protocol outlines a standard reverse-phase HPLC method for the quantification of berberine.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector and a C18 column (e.g., 5 µm, 250 mm x 4.6 mm).

    • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (B84403) buffer (adjusted to pH 3.0 with phosphoric acid) and acetonitrile. A gradient or isocratic elution can be used. A common mobile phase is methanol and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 345 nm for berberine.

    • Column Temperature: Ambient or controlled at 25-30°C.

    • Injection Volume: 20 µL.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of berberine standard (e.g., berberine chloride) in methanol.

    • Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve.

    • Dissolve the crude extract or purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Visualizations

Extraction_Workflow Diagram 1: Workflow for Stable Protoberberine Alkaloid Extraction Start Plant Material Collection Drying Step 1: Drying Start->Drying Grinding Step 2: Grinding Drying->Grinding Protective Measure: Low temperature, shade or freeze-drying Extraction Step 3: Extraction Grinding->Extraction Filtration Step 4: Filtration & Concentration Extraction->Filtration Protective Measures: - Use amber glassware (protect from light) - Use cold or room temp extraction - Use slightly acidic solvent Purification Step 5: Purification (Optional) Filtration->Purification Protective Measure: Low temp evaporation (≤ 40°C) Storage Final Product Storage Protective Measures: - Amber, airtight container - Low temperature (-20°C) Purification->Storage Protective Measure: Minimize exposure to strong bases

Caption: Workflow for Stable Protoberberine Alkaloid Extraction.

Troubleshooting_Yield Diagram 2: Troubleshooting Low Alkaloid Yield Problem Problem: Low Alkaloid Yield Detected CheckDegradation Potential Cause: Degradation? Problem->CheckDegradation CheckExtraction Potential Cause: Incomplete Extraction? Problem->CheckExtraction Temp Was temperature > 40°C? CheckDegradation->Temp Yes Solvent Was solvent appropriate? (e.g., Methanol, Ethanol) CheckExtraction->Solvent Yes Light Was sample exposed to light? Temp->Light No Sol_Temp Solution: Use cold extraction and low-temp drying. Temp->Sol_Temp Yes pH_issue Was pH strongly alkaline? Light->pH_issue No Sol_Light Solution: Use amber glassware and work in low light. Light->Sol_Light Yes Sol_pH Solution: Minimize time at high pH or use acidic solvent. pH_issue->Sol_pH Yes Time Was extraction time sufficient? Solvent->Time Yes Sol_Solvent Solution: Test different solvents or use acidified solvent. Solvent->Sol_Solvent No Sol_Time Solution: Optimize extraction duration (e.g., via time-course study). Time->Sol_Time No

Caption: Troubleshooting Guide for Low Alkaloid Yield.

pH_Interconversion Diagram 3: pH-Dependent Interconversion of Protoberberines cluster_left Acidic / Neutral Conditions cluster_right Alkaline Conditions Salt Protoberberine Salt (Quaternary Cation) - Stable - Water-Soluble Base Corresponding Base (Non-quaternary) - Less Stable - Organic-Soluble Salt->Base + OH- Base->Salt + H+

Caption: pH-Dependent Interconversion of Protoberberine Alkaloids.

References

Troubleshooting HPLC analysis of (-)-Stylopine for better resolution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) analysis of (-)-stylopine (B192457) for improved resolution and peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor resolution or peak overlap in my this compound analysis?

Poor resolution, where peaks are not well separated, is a common issue in HPLC. It can stem from several factors related to your method and instrumentation.[1]

  • Incorrect Mobile Phase Composition: The ratio of your aqueous and organic solvents is critical. For basic compounds like this compound, the pH of the mobile phase is one of the most important factors affecting separation.[2][3] Retention behavior is strongly dependent on the mobile phase composition.[2]

  • Column Degradation: Over time, HPLC columns can lose efficiency due to contamination or deterioration of the stationary phase, leading to broader peaks and reduced resolution.

  • Suboptimal Flow Rate: A flow rate that is too high can decrease separation efficiency, while one that is too low can lead to excessive diffusion and band broadening.

  • Co-elution with Structurally Similar Compounds: Plant extracts often contain numerous alkaloids with similar structures, making baseline separation challenging. Optimizing the mobile phase, especially with a gradient elution, is crucial to separate these components.

Q2: My this compound peak is tailing. How can I improve its symmetry?

Peak tailing is a common problem when analyzing basic compounds like alkaloids on silica-based reversed-phase columns. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the stationary phase.

  • Adjust Mobile Phase pH: Operating at a low pH (around 2.5-3.0) protonates the silanol groups, minimizing these secondary interactions. Conversely, a higher pH can also be used, but it's crucial to be consistent. A pH of 5.0 has been found suitable for separating isoquinoline (B145761) alkaloids.

  • Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. Using a buffer solution, like ammonium (B1175870) acetate (B1210297), helps maintain a stable pH and can lead to sharper peaks.

  • Select an Appropriate Column: Use a modern, high-purity, end-capped C18 column to reduce the number of available silanol groups. For persistent tailing, consider columns specifically designed for basic compounds, such as those with a polar-embedded phase or a strong cation exchange (SCX) column.

  • Reduce Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try reducing the injection volume or sample concentration.

Q3: What causes retention time to shift or be inconsistent for this compound?

Shifting retention times can compromise the reliability of your analysis. The most common cause is a change in the mobile phase composition.

  • Inaccurate Mobile Phase Preparation: Even a 1% error in the organic solvent concentration can change retention times by 5-15%. It is recommended to prepare mobile phases gravimetrically rather than volumetrically.

  • Poor Solvent Mixing or Degassing: Ensure your mobile phase is thoroughly mixed and properly degassed to prevent bubble formation in the pump, which can cause pressure fluctuations and inconsistent flow rates.

  • Column Temperature Fluctuations: Temperature affects solvent viscosity and separation kinetics. Using a column oven is essential to maintain a constant and reproducible temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Data Presentation

The following tables summarize typical starting conditions and troubleshooting steps for the HPLC analysis of isoquinoline alkaloids like this compound.

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

Parameter Recommendation Rationale & Notes
Stationary Phase Reversed-Phase C18 (end-capped), 5 µm Widely used for alkaloid separation. Modern end-capped columns minimize peak tailing for basic compounds.
Mobile Phase A 10-20 mM Ammonium Acetate or Phosphate Buffer Buffering is crucial for pH stability and reproducible retention times.
Mobile Phase B Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) ACN often provides better peak shapes for alkaloids. Both are common organic modifiers.
Additive 0.1-0.2% Triethylamine (TEA) or Formic Acid TEA is used at neutral or slightly basic pH to reduce silanol interactions. Formic acid is used at acidic pH to protonate silanols.
pH 3.0 - 5.0 The pH is a critical parameter for controlling the retention and peak shape of ionizable alkaloids.
Elution Mode Gradient Gradient elution is typically required to separate complex mixtures of alkaloids found in plant extracts.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 - 40 °C Elevated temperatures can improve peak shape and reduce viscosity, but should be kept constant.

| Detection | UV at ~280 nm | Based on the typical UV absorbance for this class of compounds. |

Table 2: Troubleshooting Guide for Common HPLC Issues

Symptom Potential Cause Recommended Solution
Poor Resolution Incorrect mobile phase strength or pH. Optimize the gradient slope and the pH of the aqueous mobile phase.
Column degradation. Replace the analytical column. Consider using a guard column to extend column life.
Peak Tailing Secondary interactions with silanols. Lower mobile phase pH to ~3 or add a competing base like TEA. Use a high-purity, end-capped column.
Column overload. Reduce sample concentration or injection volume.
Shifting Retention Inconsistent mobile phase composition. Prepare mobile phase carefully, ensuring accurate measurements. Premix solvents if possible.
Temperature fluctuations. Use a column oven to maintain a constant temperature.
High Backpressure Column or frit blockage. Reverse-flush the column (disconnected from the detector). If pressure remains high, replace the inlet frit or the column.

| | Particulates from sample or mobile phase. | Filter all samples through a 0.22 or 0.45 µm filter before injection. Ensure mobile phase is filtered. |

Diagrams and Workflows

Visualizing the analytical and troubleshooting processes can help clarify the steps involved.

G General Workflow for HPLC Analysis of this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling SamplePrep 1. Sample Preparation (Extraction, Filtration) SystemPrep 4. System Preparation (Priming, Equilibration) SamplePrep->SystemPrep StandardPrep 2. Standard Preparation (Stock & Working Solutions) StandardPrep->SystemPrep MobilePhasePrep 3. Mobile Phase Preparation (Mixing, Degassing) MobilePhasePrep->SystemPrep Injection 5. Sample Injection SystemPrep->Injection Separation 6. Chromatographic Separation (Gradient Elution) Injection->Separation Detection 7. UV Detection (Record Chromatogram) Separation->Detection Integration 8. Peak Integration (Identify Retention Time & Area) Detection->Integration Quantification 9. Quantification (Calibration Curve) Integration->Quantification Report 10. Reporting (Final Results) Quantification->Report

Caption: General workflow for isoquinoline alkaloid analysis.

G Troubleshooting Logic for Poor Peak Resolution Start Symptom: Poor Resolution / Peak Overlap CheckShape Examine Peak Shape Start->CheckShape Tailing Peaks are Tailing? CheckShape->Tailing Asymmetrical Broad Peaks are Broad (but symmetrical)? CheckShape->Broad Symmetrical Sol_Overlap Optimize Gradient Profile (Slower Gradient) CheckShape->Sol_Overlap Peaks are sharp but overlapping Tailing->Broad No Sol_Tailing1 Adjust Mobile Phase pH (e.g., to pH 3.0) Tailing->Sol_Tailing1 Yes Sol_Broad1 Optimize Flow Rate Broad->Sol_Broad1 Yes Broad->Sol_Overlap No Sol_Tailing2 Add Modifier (e.g., TEA) Sol_Tailing1->Sol_Tailing2 Sol_Tailing3 Use End-Capped Column Sol_Tailing2->Sol_Tailing3 Sol_Broad2 Check for Extra-Column Volume (tubing, fittings) Sol_Broad1->Sol_Broad2 Sol_Broad3 Replace Old Column Sol_Broad2->Sol_Broad3 Sol_Overlap2 Try Different Organic Solvent (ACN vs. MeOH) Sol_Overlap->Sol_Overlap2 Sol_Overlap3 Change Column Selectivity (e.g., PFP, C30) Sol_Overlap2->Sol_Overlap3

Caption: A logical approach to diagnosing poor HPLC peak resolution.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for the Analysis of this compound in Plant Extracts

This protocol provides a robust starting point for method development.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN) and/or methanol (MeOH)

  • HPLC-grade water

  • Ammonium acetate (or potassium dihydrogen phosphate)

  • Triethylamine (TEA) or Formic Acid

  • Methanol for extraction and standard preparation

2. Standard Solution Preparation

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

  • Extraction: Accurately weigh powdered plant material. Extract the alkaloids using a suitable solvent like methanol, often with the aid of ultrasonication.

  • Filtration: Filter the resulting extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.

4. HPLC Conditions

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM ammonium acetate with 0.2% TEA, adjusted to pH 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 27% B

    • 10-15 min: 27% to 33% B

    • 15-30 min: 33% to 95% B

    • (Follow with a re-equilibration step at initial conditions for at least 5-10 column volumes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: DAD or UV detector at 280 nm.

5. Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

References

Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (-)-Stylopine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound, a tetrahydroprotoberberine alkaloid, is typically achieved through a multi-step process. A common and effective route involves the following key transformations:

  • Amide Formation: Coupling of 3,4-methylenedioxyphenethylamine (B14027) with 3,4-(methylenedioxy)phenylacetic acid to form the corresponding N-phenylethyl-phenylacetamide intermediate.

  • Bischler-Napieralski Reaction: Intramolecular cyclization of the amide intermediate to form a dihydroisoquinoline derivative.

  • Methylation: N-methylation of the dihydroisoquinoline nitrogen.

  • Pictet-Spengler Reaction: Cyclization of the N-methylated dihydroisoquinoline with an appropriate C1 unit (e.g., formaldehyde) to construct the tetracyclic core of this compound.

  • Reduction: Reduction of the resulting protoberberinium salt to yield the final product, this compound.

Q2: I am having trouble with the Bischler-Napieralski reaction, resulting in a low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in the Bischler-Napieralski reaction are a common issue. Here are some potential causes and solutions:

  • Insufficiently activated aromatic ring: The reaction is an electrophilic aromatic substitution and proceeds more efficiently with electron-rich aromatic rings. The methylenedioxy group is generally activating, but if yields are low, ensure the starting materials are pure.

  • Ineffective dehydrating agent: The choice of dehydrating agent is critical. Phosphorus oxychloride (POCl₃) is commonly used. For less reactive substrates, stronger conditions like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.

  • Side reactions: The formation of styrene-like byproducts via a retro-Ritter reaction can occur, especially at high temperatures. To minimize this, use the lowest effective temperature and consider using the corresponding nitrile as a solvent to shift the equilibrium away from the side product.

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous.

Q3: The Pictet-Spengler reaction is not proceeding as expected. What should I check?

A3: The Pictet-Spengler reaction is another critical step where issues can arise. Consider the following:

  • Acid catalyst: This reaction is typically acid-catalyzed. Common choices include hydrochloric acid or trifluoroacetic acid. The concentration and type of acid can significantly impact the reaction rate and yield.

  • Reaction temperature: While some Pictet-Spengler reactions proceed at room temperature, others may require heating. Optimization of the temperature is crucial; start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Iminium ion formation: The reaction proceeds via an iminium ion intermediate. Ensure that the conditions are favorable for its formation. The use of formaldehyde (B43269) or its equivalent (e.g., paraformaldehyde) is a common source for the C1 bridge.

Q4: How can I purify the final this compound product effectively?

A4: Purification of alkaloids like this compound from a crude reaction mixture can be challenging due to the presence of structurally similar side products. A multi-step approach is often necessary:

  • Acid-Base Extraction: Utilize the basic nature of the alkaloid. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The protonated alkaloid will move to the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the free-base alkaloid back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying alkaloids. A solvent system of dichloromethane (B109758)/methanol or chloroform/methanol with a small amount of ammonia (B1221849) to prevent tailing is often effective.

  • Crystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., methanol/ether) can provide highly pure this compound.

Troubleshooting Guides

Low Yield in a Specific Reaction Step
Problem Potential Cause Suggested Solution
Low yield in Bischler-Napieralski Reaction Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC.
Deactivated substrateUse a stronger dehydrating agent (e.g., P₂O₅/POCl₃).
Side product formationUse milder conditions or a different solvent.
Low yield in Pictet-Spengler Reaction Inappropriate acid catalystScreen different protic or Lewis acids and optimize concentration.
Low reactivity of carbonyl compoundUse a more reactive aldehyde or ketone.
Unfavorable reaction temperatureOptimize the temperature; some reactions require cooling while others need heating.
Low yield in final reduction step Incomplete reductionUse a stronger reducing agent (e.g., NaBH₄) or increase its stoichiometry.
Product degradationPerform the reduction at a lower temperature and under an inert atmosphere.
Formation of Unexpected Side Products
Observed Side Product Potential Cause Suggested Solution
Styrene derivative from Bischler-Napieralski Retro-Ritter reactionLower the reaction temperature. Use a nitrile solvent.
Over-alkylation in methylation step Excess methylating agentUse a stoichiometric amount of the methylating agent and control the reaction time.
Oxidized byproducts (e.g., coptisine) Spontaneous oxidation of the final productHandle the purified this compound under an inert atmosphere and store it protected from light and air.

Experimental Protocols

Synthesis of N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-2-(benzo[d][1][2]dioxol-5-yl)acetamide
  • Description: This step involves the formation of the amide precursor for the Bischler-Napieralski reaction.

  • Methodology:

    • Dissolve 3,4-(methylenedioxy)phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C and stir for 1 hour at room temperature.

    • Remove the solvent under reduced pressure to obtain the acid chloride.

    • Dissolve the acid chloride in anhydrous DCM and add it dropwise to a solution of 3,4-methylenedioxyphenethylamine (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude amide, which can be purified by recrystallization or column chromatography.

Bischler-Napieralski Cyclization
  • Description: Intramolecular cyclization to form the dihydroisoquinoline ring.

  • Methodology:

    • Dissolve the amide intermediate (1.0 eq) in anhydrous acetonitrile.

    • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution to pH 8-9 with aqueous NaOH.

    • Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 3,4-Methylenedioxyphenethylamine 3,4-Methylenedioxyphenethylamine Amide N-phenylethyl-phenylacetamide 3,4-Methylenedioxyphenethylamine->Amide 3,4-(Methylenedioxy)phenylacetic acid 3,4-(Methylenedioxy)phenylacetic acid 3,4-(Methylenedioxy)phenylacetic acid->Amide Amide Formation Dihydroisoquinoline Dihydroisoquinoline Derivative Amide->Dihydroisoquinoline Bischler-Napieralski Reaction Protoberberinium Protoberberinium Salt Dihydroisoquinoline->Protoberberinium Pictet-Spengler Reaction Stylopine This compound Protoberberinium->Stylopine Reduction

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Reaction Yield CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckPurity->OptimizeConditions Purity OK Success Improved Yield CheckPurity->Success Impurity Found & Removed ChangeReagents Change Reagents (e.g., Dehydrating Agent) OptimizeConditions->ChangeReagents No Improvement OptimizeConditions->Success Improvement CheckMoisture Ensure Anhydrous Conditions ChangeReagents->CheckMoisture No Improvement ChangeReagents->Success Improvement AnalyzeSideProducts Analyze Side Products (NMR, MS) CheckMoisture->AnalyzeSideProducts No Improvement CheckMoisture->Success Improvement PurificationLoss Optimize Purification Technique AnalyzeSideProducts->PurificationLoss Reaction is Clean PurificationLoss->Success Improvement

Caption: Troubleshooting logic for addressing low reaction yields.

Technical Support Center: Large-Scale Purification of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of (-)-Stylopine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for the large-scale extraction of this compound?

A1: this compound is a protopine (B1679745) alkaloid predominantly isolated from plant species of the Papaveraceae family. The most common sources for commercial and large-scale extraction include Chelidonium majus (Greater Celandine) and various Corydalis species.[1][2][3] The selection of the plant source can be influenced by the geographical location, harvesting time, and the concentration of this compound in the specific plant part (e.g., roots, aerial parts).

Q2: What are the main challenges in scaling up the purification of this compound?

A2: Scaling up the purification of this compound from laboratory to industrial scale presents several challenges:

  • Complex starting material: The crude plant extract contains a complex mixture of related alkaloids with similar physicochemical properties, making separation difficult.[2]

  • Solvent consumption: Large-scale chromatographic separations can be expensive and environmentally challenging due to the high volumes of solvents required.[4]

  • Yield loss at each step: Transferring and handling large volumes of material can lead to cumulative losses in yield at each purification stage.

  • Maintaining resolution: Achieving the same level of purity and resolution as in laboratory-scale chromatography can be difficult in larger columns.

  • Compound stability: this compound, like many alkaloids, can be sensitive to pH, light, and temperature, which needs to be carefully controlled during prolonged large-scale operations.

Q3: Which chromatographic techniques are most suitable for large-scale purification of this compound?

A3: A multi-step chromatographic approach is typically employed. For large-scale purification, techniques such as macroporous resin chromatography for initial cleanup and enrichment, followed by preparative high-performance liquid chromatography (Prep-HPLC) are common. Fast Centrifugal Partition Chromatography (FCPC) has also been shown to be effective for the separation of alkaloids from Chelidonium majus at a preparative scale. The choice of the stationary phase is critical; while silica (B1680970) gel is widely used, its acidic nature can cause issues with basic alkaloids, leading to strong adsorption and peak tailing. In such cases, neutral or basic alumina, or reversed-phase materials may be better alternatives.

Troubleshooting Guides

Problem 1: Low Yield of this compound after Initial Extraction
Possible Cause Recommended Solution
Incomplete Extraction The acidic or alkaline conditions may not be optimal for solubilizing this compound from the plant matrix. Optimize the pH of the extraction solvent. For instance, using a dilute acidic solution (e.g., 0.1-1% HCl or H₂SO₄) can convert the alkaloid into its more water-soluble salt form. Alternatively, an alkaline solution can be used to extract the free base with organic solvents. Ensure sufficient extraction time and repeat the extraction process to maximize recovery.
Degradation of this compound Alkaloids can be susceptible to degradation at high temperatures or in the presence of strong acids or bases. Monitor and control the temperature during extraction and solvent evaporation. Use milder acidic or basic conditions where possible. Protect the extract from light to prevent photodegradation.
Emulsion Formation during Liquid-Liquid Extraction During the partitioning between aqueous and organic phases, stable emulsions can form, trapping the target compound. To break emulsions, try adding a saturated solution of sodium chloride (brine), centrifuging the mixture, or filtering through a bed of celite.
Problem 2: Poor Separation and Co-elution of Structurally Similar Alkaloids during Chromatography
Possible Cause Recommended Solution
Inappropriate Stationary Phase The basic nature of this compound can lead to strong interactions with the acidic silanol (B1196071) groups on silica gel, resulting in poor peak shape and irreversible adsorption. Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase can be effective.
Suboptimal Mobile Phase The solvent system may not have sufficient selectivity to resolve this compound from other closely related alkaloids. Systematically screen different solvent systems with varying polarities and compositions. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (0.1-1%), to the mobile phase can improve peak shape and reduce tailing on silica gel columns by competing for the active sites.
Column Overloading Exceeding the loading capacity of the column will lead to broad peaks and poor resolution. Reduce the amount of crude extract loaded onto the column. For large-scale purification, it is crucial to determine the optimal loading capacity of the chosen column.

Data Presentation

Table 1: Comparison of a Hypothetical Two-Step Large-Scale Purification Process for this compound

Purification Step Starting Material (kg) Volume (L) This compound Purity (%) Step Yield (%) Overall Yield (%)
Crude Alkaloid Extract 10.050~5-100
Macroporous Resin Chromatography 10.020045-5580-8580-85
Preparative HPLC 0.4 (Enriched Fraction)20>9870-7556-64

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields and purities will vary depending on the starting material and specific process parameters.

Experimental Protocols

Protocol 1: Large-Scale Extraction of Total Alkaloids
  • Milling: Grind 100 kg of dried and powdered Corydalis or Chelidonium majus plant material to a coarse powder (20-40 mesh).

  • Acidic Extraction: Macerate the powdered plant material in 1000 L of 1% aqueous hydrochloric acid for 24 hours with intermittent stirring.

  • Filtration: Filter the mixture through a large-scale filter press to separate the acidic extract from the plant debris.

  • Basification: Adjust the pH of the acidic extract to 9-10 with concentrated ammonium hydroxide. This will precipitate the free alkaloids.

  • Solvent Extraction: Extract the alkaline solution three times with 500 L of dichloromethane (B109758) or chloroform.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification by Macroporous Resin Chromatography
  • Resin Preparation: Pre-treat a suitable macroporous adsorption resin (e.g., NKA-9) by washing sequentially with ethanol (B145695) and then water to remove any impurities.

  • Loading: Dissolve the crude alkaloid extract in an appropriate solvent and load it onto the equilibrated resin column.

  • Washing: Wash the column with several bed volumes of deionized water to remove water-soluble impurities like sugars and pigments.

  • Elution: Elute the alkaloids from the resin using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol).

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using a suitable analytical method like HPLC.

  • Pooling and Concentration: Pool the fractions containing the highest concentration of this compound and concentrate under vacuum.

Mandatory Visualization

G cluster_extraction Extraction cluster_purification Purification Plant Material Plant Material Acidic Extraction Acidic Extraction Plant Material->Acidic Extraction Filtration Filtration Acidic Extraction->Filtration Basification Basification Filtration->Basification Solvent Extraction Solvent Extraction Basification->Solvent Extraction Crude Alkaloid Extract Crude Alkaloid Extract Solvent Extraction->Crude Alkaloid Extract Macroporous Resin Chromatography Macroporous Resin Chromatography Crude Alkaloid Extract->Macroporous Resin Chromatography Enriched Fraction Enriched Fraction Macroporous Resin Chromatography->Enriched Fraction Preparative HPLC Preparative HPLC Enriched Fraction->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Workflow for the large-scale purification of this compound.

G Low Yield Low Yield Incomplete Extraction Incomplete Extraction Low Yield->Incomplete Extraction Degradation Degradation Low Yield->Degradation Emulsion Emulsion Low Yield->Emulsion Optimize pH Optimize pH Incomplete Extraction->Optimize pH Solution Control Temp/Light Control Temp/Light Degradation->Control Temp/Light Solution Add Brine/Centrifuge Add Brine/Centrifuge Emulsion->Add Brine/Centrifuge Solution

Caption: Troubleshooting low yield in this compound extraction.

References

Navigating Matrix Effects in LC-MS/MS Analysis of (-)-Stylopine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the protoberberine alkaloid (-)-Stylopine, matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) present a significant challenge to achieving accurate and reproducible quantification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] Key interfering components in biological matrices include phospholipids (B1166683), salts, and proteins.[2]

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Significant ion suppression for this compound is most commonly caused by co-eluting phospholipids from biological matrices.[3] These molecules can compete with this compound for ionization in the mass spectrometer's ion source, particularly when using electrospray ionization (ESI).[3] Other potential causes include high concentrations of salts in the final extract, which can disrupt the ESI process, and inadequate removal of other matrix components during sample preparation.[4][5]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively evaluated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure solution of this compound at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[6][7] A SIL-IS, such as a deuterated or 13C-labeled analog of this compound, will have nearly identical chemical and physical properties and will co-elute with the analyte.[8][9] This allows it to experience and correct for the same degree of ion suppression or enhancement, leading to more accurate and precise quantification.[1] (-)-Tetrahydropalmatine-d5 is a commercially available SIL-IS that can be considered for protoberberine alkaloids.

Q5: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?

A5: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids and other interfering matrix components.[10] For robust analysis of this compound in plasma, more rigorous sample preparation methods are recommended. These include:

  • Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove a broad range of interferences.[5][11]

  • Liquid-Liquid Extraction (LLE): Can provide clean extracts but may have lower recovery for more polar analytes.[10]

  • Phospholipid Removal Plates/Cartridges: These are specifically designed to deplete phospholipids from the sample extract and can be very effective in reducing matrix effects.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a dispersive SPE method that has been successfully applied to the analysis of alkaloids in various matrices.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape for this compound Residual matrix components interfering with chromatography.- Optimize the sample cleanup procedure (e.g., switch to SPE or use a phospholipid removal step).- Adjust the mobile phase composition or gradient to improve separation from interferences.
High Variability in Results Inconsistent matrix effects between samples.- Implement the use of a stable isotope-labeled internal standard (SIL-IS).- Ensure the sample preparation method is highly reproducible.
Low Recovery of this compound Suboptimal extraction conditions.- Adjust the pH of the sample and/or extraction solvent to optimize the extraction of the basic alkaloid.- Evaluate different SPE sorbents or LLE solvents.
Signal Drift During Analysis Accumulation of matrix components in the LC-MS system.- Implement a more effective sample cleanup procedure.- Use a divert valve to direct the early and late eluting matrix components to waste.- Perform regular cleaning of the ion source.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used for the analysis of alkaloids in biological matrices. While specific data for this compound is limited in the literature, these values for related compounds provide a useful comparison.

Sample Preparation Technique Analyte Class Matrix Average Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (PPT)AlkaloidsRat Plasma81.2 - 95.7-25 to -10 (Suppression)[4]
Solid-Phase Extraction (SPE)Lupin AlkaloidsLupin Samples85 - 110≤23 (Suppression)[12]
Liquid-Liquid Extraction (LLE)General AnalytesPlasmaVariable, often >80Generally low[10]
QuEChERSPesticides & PAHsFresh Herbs70 - 120Variable

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., (-)-Tetrahydropalmatine-d5). Vortex to mix. Add 600 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute this compound and the SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Protoberberine Alkaloids

This is a representative method and may require optimization for this compound.

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MS/MS Transitions: The specific precursor and product ions for this compound and the SIL-IS should be determined by direct infusion. For protoberberine alkaloids, the fragmentation often involves the retro-Diels-Alder reaction.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Option A spe Solid-Phase Extraction (SPE) add_is->spe Option B (Recommended) lle Liquid-Liquid Extraction (LLE) add_is->lle Option C phospholipid_removal Phospholipid Removal ppt->phospholipid_removal Optional Step evap Evaporation spe->evap lle->evap phospholipid_removal->evap reconstitute Reconstitution evap->reconstitute lc_ms LC-MS/MS Injection reconstitute->lc_ms data_processing Data Processing (Quantification) lc_ms->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationships cluster_problem Problem cluster_causes Primary Causes cluster_solutions Mitigation & Compensation Strategies matrix_effects Matrix Effects (Ion Suppression/Enhancement) phospholipids Phospholipids matrix_effects->phospholipids Caused by salts High Salt Concentration matrix_effects->salts Caused by other_endogenous Other Endogenous Components matrix_effects->other_endogenous Caused by chromatography Chromatographic Separation matrix_effects->chromatography Mitigated by sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_effects->sil_is Compensated by sample_prep Optimized Sample Preparation (SPE, LLE, Phospholipid Removal) phospholipids->sample_prep Mitigated by salts->sample_prep Mitigated by other_endogenous->sample_prep Mitigated by

References

Addressing Poor Peak Shape in (-)-Stylopine Chromatography: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape during the chromatographic analysis of (-)-Stylopine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

A1: this compound is a protoberberine-type alkaloid found in various plants of the Papaveraceae family. It exhibits a range of biological activities, making it a compound of interest in pharmaceutical research and drug development. Accurate and reliable chromatographic analysis is essential for its quantification in plant extracts, evaluation of its purity, and for pharmacokinetic studies.

Q2: What are the common causes of poor peak shape, specifically peak tailing, for this compound?

A2: Poor peak shape, particularly peak tailing, is a frequent issue in the chromatography of basic compounds like this compound. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: this compound, being a basic alkaloid, can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to the ionization of both this compound and the stationary phase, causing undesirable interactions.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peaks.

  • Column Degradation: Over time, the performance of the chromatographic column can degrade, leading to poor peak shapes. This can be due to contamination or physical changes in the packing material.

  • Sample Solvent Mismatch: If the solvent in which this compound is dissolved is significantly different from the mobile phase, it can cause peak distortion upon injection.

Q3: How does the pKa of this compound influence method development?

A3: The pKa of a compound is the pH at which it is 50% ionized and 50% unionized. For basic compounds like alkaloids, the pKa is a critical parameter for HPLC method development. Protopine, a closely related alkaloid, has an estimated pKa of around 4.95.[1][2] Operating the mobile phase at a pH at least 2 units below the pKa (i.e., pH < 3) will ensure that this compound is fully protonated and less likely to interact with the stationary phase through secondary mechanisms.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds like this compound. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape: This compound Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks column_issue Potential Column or System Issue check_all_peaks->column_issue Yes analyte_specific_issue Analyte-Specific Interaction check_all_peaks->analyte_specific_issue No yes_path Yes check_frit Inspect/Clean/Replace Inlet Frit column_issue->check_frit check_void Check for Column Void check_frit->check_void replace_column Replace Column check_void->replace_column end_good_peak Good Peak Shape replace_column->end_good_peak no_path No, only this compound or a few peaks optimize_ph Optimize Mobile Phase pH (pH < 3) analyte_specific_issue->optimize_ph check_overload Check for Column Overload (Dilute Sample) optimize_ph->check_overload use_endcapped_column Use a Highly End-capped or Hybrid Column check_overload->use_endcapped_column add_modifier Add Mobile Phase Modifier (e.g., triethylamine) use_endcapped_column->add_modifier add_modifier->end_good_peak

Caption: Troubleshooting workflow for peak tailing of this compound.

Step 1: Evaluate the Scope of the Problem

  • Observe all peaks in the chromatogram. If all peaks are tailing, the issue is likely related to the column or the HPLC system (e.g., a blocked frit or a void in the column). If only the this compound peak or a few other basic compounds are tailing, the problem is more likely due to specific chemical interactions.

Step 2: Address Analyte-Specific Interactions

  • Optimize Mobile Phase pH: This is the most critical parameter for controlling the peak shape of basic compounds.

    • Rationale: At a low pH (typically below 3), the acidic silanol groups on the silica (B1680970) stationary phase are protonated and therefore less likely to interact with the protonated this compound molecules via ion exchange. This minimizes secondary interactions and leads to more symmetrical peaks.

    • Recommendation: Prepare mobile phases with acidic modifiers like formic acid or trifluoroacetic acid (TFA) to achieve a pH between 2.5 and 3.0.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.

    • Procedure: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, the original sample was overloaded.

  • Use a Modern, High-Purity, End-capped Column: Not all C18 columns are the same.

    • Rationale: Modern columns are often manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.

Illustrative Data: Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHTailing Factor (Tf)Asymmetry Factor (As)Resolution (Rs) with adjacent peak
6.82.52.81.2
4.51.82.01.6
2.8 1.1 1.2 2.1

Note: This is illustrative data based on the general behavior of basic alkaloids. Actual values may vary.

Issue 2: Peak Fronting

Peak fronting, where the front of the peak is drawn out, is less common than tailing for basic compounds but can still occur.

Common Causes and Solutions for Peak Fronting:

  • High Sample Concentration (Overload): Similar to tailing, injecting too much sample can cause fronting. The solution is to dilute the sample.

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting. Ensure the sample is completely dissolved before injection.

  • Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak. The sample should ideally be dissolved in the mobile phase.

Issue 3: Split Peaks

Split peaks can be a sign of several problems, often related to the column inlet.

Troubleshooting Workflow for Split Peaks

start Split Peak for This compound check_frit Check for Partially Blocked Column Frit start->check_frit frit_ok Frit is Clear check_frit->frit_ok Problem Persists clean_frit Clean or Replace Frit check_frit->clean_frit Frit Blocked check_column_void Inspect for Column Void or Channeling frit_ok->check_column_void Yes column_ok Column Appears OK check_column_void->column_ok Problem Persists replace_column Replace Column check_column_void->replace_column Void Found solvent_mismatch Check for Sample Solvent Mismatch column_ok->solvent_mismatch Yes dissolve_in_mp Dissolve Sample in Mobile Phase solvent_mismatch->dissolve_in_mp end_good_peak Symmetrical Peak clean_frit->end_good_peak replace_column->end_good_peak dissolve_in_mp->end_good_peak

Caption: Troubleshooting workflow for split peaks of this compound.

Experimental Protocols

Protocol 1: Preparation of an Acidic Mobile Phase for this compound Analysis

Objective: To prepare a mobile phase with a pH of approximately 2.8 to improve the peak shape of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (88% or higher purity)

  • 0.22 µm membrane filter

  • Sterile glass bottles

Procedure:

  • Aqueous Component Preparation:

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) formic acid solution.

    • Mix the solution thoroughly. This will result in a pH of approximately 2.8.

    • Filter the aqueous mobile phase component through a 0.22 µm membrane filter to remove any particulates.

  • Organic Component Preparation:

    • Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Mix the solution thoroughly.

  • Final Mobile Phase Preparation:

    • Prepare the desired mobile phase composition by mixing the aqueous and organic components in the appropriate ratio (e.g., for a 70:30 water:acetonitrile mobile phase, mix 700 mL of the aqueous component with 300 mL of the organic component).

    • Degas the final mobile phase using sonication or vacuum filtration before use.

Protocol 2: Diagnosing and Correcting Column Overload

Objective: To determine if column overload is the cause of poor peak shape for this compound.

Materials:

  • Stock solution of this compound at a known concentration.

  • Mobile phase

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Dilution Series:

    • Prepare a series of dilutions of the stock solution. For example, prepare 1:5, 1:10, and 1:50 dilutions in the mobile phase.

  • Inject and Analyze:

    • Inject the original, undiluted stock solution and record the chromatogram. Note the peak shape (tailing factor, asymmetry).

    • Inject each of the dilutions and record the chromatograms.

  • Evaluate the Results:

    • Compare the peak shapes from the different injections. If the tailing factor and asymmetry decrease significantly as the concentration decreases, column overload is the likely cause of the poor peak shape.

    • Determine the highest concentration that provides an acceptable peak shape and use this or a lower concentration for future analyses.

By following these troubleshooting guides and experimental protocols, researchers can systematically address and resolve issues with poor peak shape in the chromatography of this compound, leading to more accurate and reliable analytical results.

References

Enhancing the yield of (-)-Stylopine from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction, purification, and yield enhancement of (-)-stylopine (B192457) from natural and biotechnological sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for isolating this compound? A1: this compound is a protoberberine-type alkaloid predominantly found in plants of the Papaveraceae family. The most common source is Greater Celandine (Chelidonium majus)[1][2][3]. It has also been reported in various Corydalis species[1]. The concentration of alkaloids can vary significantly depending on the plant part, geographical location, and harvest time[2].

Q2: What is the general biosynthetic pathway leading to this compound? A2: The biosynthesis of this compound starts from the amino acid L-tyrosine. A key intermediate, (S)-reticuline, undergoes a series of enzymatic conversions. It is converted to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE). (S)-scoulerine is then hydroxylated to (S)-cheilanthifoline by cheilanthifoline synthase (CYP719A5). Finally, (S)-stylopine synthase (CYP719A2), a methylenedioxy bridge-forming enzyme, converts (S)-cheilanthifoline to this compound.

Q3: What are elicitors and how do they enhance this compound production in plant cell cultures? A3: Elicitors are chemical or biological agents that induce defense responses in plants, often leading to an increased production of secondary metabolites like alkaloids. Biotic elicitors (e.g., yeast extract, fungal cell walls) and abiotic elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid, heavy metal salts) can activate signal transduction pathways that upregulate the expression of genes encoding key biosynthetic enzymes, thereby boosting the yield of this compound in cell suspension or hairy root cultures.

Q4: Is microbial production of this compound a viable alternative to plant extraction? A4: Yes, microbial fermentation is a promising alternative. Strains of the yeast Pichia pastoris have been engineered to express the necessary biosynthetic enzymes (BBE, CYP719A5, CYP719A2) to convert the precursor (S)-reticuline into this compound. Co-culture systems, for instance with an engineered E. coli strain that produces reticuline (B1680550), have also been developed for de novo production from simple carbon sources. These systems offer advantages in terms of scalability, process control, and consistent yield.

Q5: What are the standard analytical techniques for quantifying this compound? A5: The most common and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), typically coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS). LC-MS methods are particularly powerful for both identification and quantification, offering high sensitivity and selectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Guide 1: Low Yield During Solvent Extraction
Problem Potential Cause(s) Recommended Solution(s)
Low recovery of total alkaloids from plant material. 1. Incomplete Extraction: The solvent may be inappropriate for the target compound's polarity. Extraction time or temperature may be insufficient.2. Suboptimal Plant Material: The concentration of this compound in the source plant may be naturally low or variable.3. Incorrect pH: For acid-base extraction, the pH may not have been adjusted correctly to convert alkaloids to their salt or free-base form, leading to poor partitioning.1. Optimize Solvent and Method: Test solvents of varying polarities (e.g., methanol (B129727), ethanol, chloroform) or mixtures. 80% methanol is often a good starting point for alkaloids. Increase extraction time or consider methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.2. Source Verification: Analyze a small sample of the raw material via HPLC to confirm the initial concentration of this compound before proceeding with large-scale extraction.3. Monitor pH: Use a calibrated pH meter to ensure the aqueous phase is sufficiently acidic (pH 2-3) to form alkaloid salts and sufficiently alkaline (pH 9-11) to liberate the free base before organic solvent extraction.
Degradation of this compound during extraction. 1. Thermal Degradation: Prolonged exposure to high temperatures, especially during solvent evaporation, can degrade thermolabile alkaloids.2. pH Instability: Exposure to strong acids or bases for extended periods can cause compound degradation.3. Oxidation: The compound may be sensitive to air or light.1. Use Reduced Pressure Evaporation: Evaporate solvents at a lower temperature (e.g., < 60°C) using a rotary evaporator.2. Minimize Exposure Time: Perform pH adjustments and subsequent extractions promptly.3. Work in Inert/Dark Conditions: If sensitivity is suspected, perform extractions under an inert atmosphere (e.g., nitrogen) and protect extracts from light by using amber glassware or covering with aluminum foil. Store extracts at -20°C in the dark.
Guide 2: Poor Purity and Separation During Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Co-elution of this compound with other alkaloids. 1. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel) may not provide sufficient selectivity for closely related alkaloids.2. Suboptimal Mobile Phase: The solvent system lacks the resolving power to separate the compounds of interest.1. Change Stationary Phase: Consider alternative stationary phases like alumina (B75360) (neutral or basic) or reversed-phase (C18) silica. For preparative scale, techniques like Fast Centrifugal Partition Chromatography (FCPC) can be highly effective.2. Optimize Mobile Phase: Systematically vary the solvent ratio in your mobile phase. For silica gel chromatography, adding a small amount of a modifier like triethylamine (B128534) (~0.1%) can improve the peak shape of basic alkaloids. Develop the method using analytical TLC or HPLC first.
Low recovery of this compound from the column. 1. Irreversible Adsorption: The compound may bind too strongly to the stationary phase, particularly acidic silica gel.2. Compound Precipitation: The sample may precipitate upon loading onto the column if the loading solvent is too weak.1. Deactivate Silica: Use a less acidic stationary phase or add a competitive base (e.g., triethylamine) to the mobile phase to reduce strong interactions.2. Ensure Solubility: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly stronger solvent to ensure it is fully solubilized before loading.
Guide 3: Low Yield in Plant Cell / Microbial Cultures
Problem Potential Cause(s) Recommended Solution(s)
Cell culture produces low levels of this compound. 1. Suboptimal Culture Conditions: The growth medium, pH, temperature, or light conditions are not optimized for secondary metabolite production.2. Ineffective Elicitation: The chosen elicitor, its concentration, or the timing of its application is not optimal.3. Low-Producing Cell Line: The selected cell line has inherently low biosynthetic capacity.1. Optimize Growth Medium: Systematically test different basal media (e.g., MS, B5) and vary the concentrations of phytohormones (e.g., NAA, kinetin), carbon sources (e.g., sucrose), and other nutrients.2. Screen Elicitors: Test different elicitors (e.g., methyl jasmonate, salicylic acid, yeast extract) at various concentrations and application times (e.g., mid-log phase of growth) to find the most effective conditions.3. Cell Line Selection: Screen multiple cell lines or perform cell selection to isolate a high-yielding line.
Decreased productivity in microbial cultures over time. 1. Metabolic Burden: High-level expression of multiple heterologous enzymes can place a significant metabolic load on the host cell, leading to reduced growth and productivity.2. Genetic Instability: The expression plasmids may be lost over successive generations, especially without selective pressure.3. Toxicity of Intermediates: Accumulation of biosynthetic intermediates may be toxic to the host cells.1. Use a Co-culture System: Divide the biosynthetic pathway between two different microbial strains (e.g., E. coli to produce reticuline and P. pastoris to convert it to stylopine). This can distribute the metabolic load and has been shown to maintain conversion efficiency over successive cultures.2. Ensure Plasmid Stability: Maintain appropriate antibiotic selection in the culture medium and re-verify expression levels periodically.3. Optimize Feeding Strategy: In fed-batch or co-culture systems, optimize the feeding rate of precursors to avoid the accumulation of potentially toxic intermediates.

Quantitative Data Summary

Table 1: Yield of this compound and Related Alkaloids from Chelidonium majus using FCPC Data synthesized from a study on Fast Centrifugal Partition Chromatography (FCPC) separation.

AlkaloidYield (mg) from 500 mg Crude Extract
This compound 1.93
Sanguinarine0.57
Chelidonine1.29
Protopine1.95
Coptisine7.13

Table 2: Microbial Conversion of (S)-Reticuline to this compound Data from a study using an engineered Pichia pastoris co-culture system.

SystemPrecursor FedProduct Yield
Co-culture System750 nmoles of (R, S)-reticuline> 150 nmoles of this compound
Note: Only the (S)-enantiomer, (S)-reticuline (375 nmoles), is the substrate for the biosynthetic pathway.

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Chelidonium majus

This protocol is a generalized method based on standard alkaloid extraction principles.

  • Maceration: Dry and powder the aerial parts of Chelidonium majus. Macerate the powder (e.g., 100 g) in 80% methanol (e.g., 1 L) for 24-48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue 2-3 times. Combine the filtrates and evaporate the solvent under reduced pressure at < 60°C to obtain a crude residue.

  • Acidification: Dissolve the residue in 5% hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is approximately 2. This protonates the alkaloids, forming water-soluble salts.

  • Defatting: Extract the acidic aqueous solution with a non-polar solvent like hexane (B92381) or diethyl ether to remove non-basic compounds such as fats and chlorophyll. Discard the organic layer.

  • Basification: Carefully add a base (e.g., concentrated ammonium (B1175870) hydroxide) to the aqueous layer with constant stirring until the pH reaches 9-11. This converts the alkaloid salts back to their free-base form, which is less soluble in water.

  • Organic Extraction: Extract the alkaline solution multiple times with an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture. The free-base alkaloids will partition into the organic layer.

  • Drying and Final Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract containing this compound.

  • Purification: Proceed with purification of the crude extract using column chromatography or FCPC.

Protocol 2: Elicitation and Precursor Feeding in Plant Cell Suspension Culture

This protocol is based on general strategies for enhancing secondary metabolite production.

  • Establish Suspension Culture: Initiate a cell suspension culture of a suitable plant source (e.g., Eschscholzia californica) in a standard medium like Murashige and Skoog (MS) medium supplemented with appropriate growth regulators.

  • Subculture: Subculture the cells every 7-10 days by transferring an aliquot of the suspension to fresh medium. Maintain the cultures on a rotary shaker at ~120 rpm in the dark at 25°C.

  • Elicitor and Precursor Preparation: Prepare sterile stock solutions of an elicitor (e.g., 100 mM Salicylic Acid) and a precursor (e.g., L-tyrosine).

  • Treatment Application: On day 7 of the culture cycle (typically the mid-logarithmic growth phase), add the elicitor and precursor to the culture flasks to achieve the desired final concentration (e.g., 100 µM Salicylic Acid and 50 mg/L L-tyrosine). Maintain a control group without any additions.

  • Incubation and Harvest: Continue the incubation for a set period (e.g., 48-72 hours). After the treatment period, harvest the cells by vacuum filtration.

  • Extraction and Analysis: Lyophilize (freeze-dry) the harvested cells and record the dry weight. Perform a solvent extraction of the dried cell mass and analyze the extract using HPLC or LC-MS to quantify the this compound yield. Compare the yield from the treated group to the control group.

Visualizations

Biosynthetic Pathway of this compound

stylopine_biosynthesis reticuline (S)-Reticuline scoulerine (S)-Scoulerine reticuline->scoulerine Berberine Bridge Enzyme (BBE) cheilanthifoline (S)-Cheilanthifoline scoulerine->cheilanthifoline Cheilanthifoline Synthase (CYP719A5) stylopine This compound cheilanthifoline->stylopine Stylopine Synthase (CYP719A2)

Caption: Biosynthetic pathway from (S)-Reticuline to this compound.

General Workflow for Yield Enhancement and Isolation

stylopine_workflow cluster_source Source Selection cluster_enhancement Yield Enhancement cluster_processing Processing & Isolation cluster_analysis Analysis plant Plant Material (e.g., C. majus) extraction Solvent Extraction (Acid-Base) plant->extraction culture Plant Cell Culture / Microbial System elicitation Elicitation & Precursor Feeding culture->elicitation elicitation->extraction Harvest purification Purification (e.g., Chromatography) extraction->purification analysis Quantification (HPLC / LC-MS) purification->analysis

Caption: General experimental workflow for enhancing and isolating this compound.

References

Validation & Comparative

A Comparative Analysis of (-)-Stylopine and Axitinib as VEGFR2 Inhibitors for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a cornerstone of anti-angiogenic therapy. This guide provides a comparative overview of Axitinib, an established potent VEGFR2 inhibitor, and (-)-Stylopine, a natural alkaloid showing promise in this domain. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at the available experimental data, methodologies, and signaling pathway context for these two compounds.

Executive Summary

Axitinib is a highly potent, selective, and clinically approved inhibitor of VEGFR2. In contrast, this compound is an emerging natural compound whose anti-proliferative effects have been associated with the downregulation and inhibition of VEGFR2 phosphorylation in cellular models. While direct comparative enzymatic assays are not yet available in the public domain, this guide synthesizes the current understanding of both molecules' interactions with VEGFR2, drawing from in-vitro cellular assays and in-silico modeling.

Data Presentation: A Comparative Look at Inhibitory Concentrations

The following table summarizes the key quantitative data available for this compound and Axitinib concerning their inhibitory activities. It is crucial to note that the data for this compound is derived from cell-based proliferation assays, which may encompass effects beyond direct VEGFR2 enzymatic inhibition. Axitinib's data, however, includes direct enzymatic inhibition of VEGFR2.

ParameterThis compoundAxitinibReference(s)
Cell-Based IC50 (MG-63 Osteosarcoma Cells) 0.987 µM2.107 µM[1]
Direct VEGFR2 Kinase Inhibition IC50 Not Experimentally Determined0.2 nM[1][2][3][4]
In-silico Predicted Inhibition Constant (Ki) against VEGFR2 39.52 nM156.94 nM[1]

Note: The in-silico predicted inhibition constant for Axitinib in this particular study differs from its experimentally determined IC50, highlighting the predictive nature of computational models.

Unraveling the Mechanism: The VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates on several tyrosine residues. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5][6][7] Both this compound and Axitinib exert their anti-angiogenic effects by disrupting this signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF-A VEGF-A VEGFR2 VEGFR2 (Inactive) VEGF-A->VEGFR2 Binding VEGFR2_active VEGFR2-P (Active) VEGFR2->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Migration Migration VEGFR2_active->Migration MAPK MAPK Pathway PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Stylopine This compound Stylopine->VEGFR2_active Inhibits Phosphorylation Axitinib Axitinib Axitinib->VEGFR2_active Potent Inhibition

VEGFR2 signaling and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of VEGFR2 inhibitors.

In-vitro VEGFR2 Kinase Assay

This assay directly measures the enzymatic activity of purified VEGFR2 kinase and its inhibition by a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (this compound, Axitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Prepare a master mix containing the kinase buffer, ATP, and the poly(Glu, Tyr) substrate.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of recombinant VEGFR2 kinase diluted in kinase buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions, which correlates with kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell-Based VEGFR2 Phosphorylation Assay

This assay assesses the ability of a compound to inhibit VEGFR2 autophosphorylation within a cellular context.

Objective: To evaluate the inhibition of VEGF-induced VEGFR2 phosphorylation in intact cells.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR2

  • Cell culture medium (e.g., EGM-2)

  • Serum-free medium

  • Recombinant human VEGF-A

  • Test compounds (this compound, Axitinib) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175) and anti-total-VEGFR2

  • HRP-conjugated secondary antibody

  • ECL substrate for Western blotting or ELISA kit for phospho-VEGFR2

Procedure:

  • Seed HUVECs in appropriate culture plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.

  • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated and total VEGFR2 using Western blotting or a specific ELISA.

  • For Western blotting, quantify band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.

  • Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.[5][8]

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of potential VEGFR2 inhibitors like this compound and a known standard such as Axitinib.

experimental_workflow cluster_screening Initial Screening & In-silico Analysis cluster_invitro In-vitro Validation cluster_cellular Cellular Mechanism of Action cluster_conclusion Comparative Analysis virtual_screening Virtual Screening (e.g., Molecular Docking) kinase_assay VEGFR2 Kinase Assay (Direct Inhibition) virtual_screening->kinase_assay Candidate Selection cell_proliferation Cell Proliferation Assay (e.g., MTT on MG-63 cells) kinase_assay->cell_proliferation data_comparison Data Comparison & Analysis (IC50, Ki, etc.) kinase_assay->data_comparison phosphorylation_assay VEGFR2 Phosphorylation Assay (Western Blot / ELISA) cell_proliferation->phosphorylation_assay cell_proliferation->data_comparison gene_expression Gene Expression Analysis (qRT-PCR for VEGFR2) phosphorylation_assay->gene_expression migration_assay Cell Migration Assay (Transwell Assay) gene_expression->migration_assay migration_assay->data_comparison

Workflow for evaluating VEGFR2 inhibitors.

Conclusion

Axitinib stands as a benchmark for potent and selective VEGFR2 inhibition, with extensive characterization through both enzymatic and cell-based assays.[1][2][3][4] this compound, a natural product, has demonstrated anti-proliferative activity in osteosarcoma cells at micromolar concentrations, which is associated with the inhibition of VEGFR2 expression and phosphorylation.[1][9] While in-silico models suggest that this compound may directly interact with the VEGFR2 kinase domain, further in-vitro enzymatic assays are necessary to confirm the potency and mechanism of this direct inhibition and to allow for a more direct comparison with Axitinib. The provided protocols offer a framework for conducting such comparative studies, which are essential for the continued development of novel anti-angiogenic therapies.

References

Unveiling the Kinase Selectivity of (-)-Stylopine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of (-)-Stylopine, a naturally occurring alkaloid, against a panel of kinases, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Casein Kinase 2 (CK2).

While a comprehensive kinome-wide scan for this compound is not publicly available, existing research provides valuable insights into its inhibitory activity against specific kinases. This guide synthesizes the available experimental and computational data to offer a comparative perspective against established kinase inhibitors.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated against VEGFR2, a key regulator of angiogenesis, and computationally predicted for CK2, a kinase implicated in various cellular processes including cell growth and proliferation. The following tables summarize the available quantitative data and compare it with well-known kinase inhibitors.

VEGFR2 Inhibition Profile

This compound has demonstrated inhibitory activity against VEGFR2 in in-vitro cell-based assays. For comparison, the IC50 values of established VEGFR2 inhibitors are also presented.

CompoundIC50 (VEGFR2)Assay TypeReference
This compound 0.987 µMCell-based (MTT Assay)[1]
Axitinib0.2 nMCell-free[2]
Sorafenib90 nMCell-free[2]
Sunitinib80 nMCell-free[2]

Note: The IC50 value for this compound was determined in a cell proliferation assay (MTT) with MG-63 osteosarcoma cells, which reflects the overall effect on cell viability upon VEGFR2 inhibition, whereas the IC50 values for the comparator drugs were determined in cell-free enzymatic assays, which measure direct inhibition of the kinase. A molecular docking study predicted a higher potency for this compound with an inhibitory constant (Ki) of 39.52 nM against the VEGFR2 kinase domain.[1]

Predicted Casein Kinase 2 (CK2) Interaction

Computational studies have identified this compound as a potential inhibitor of Casein Kinase 2 (CK2). While experimental IC50 values are not yet available, these in silico analyses suggest a promising interaction. The table below includes IC50 values for established CK2 inhibitors for comparative purposes.

CompoundIC50 (CK2)Assay TypeReference
This compound Not Experimentally DeterminedIn Silico Prediction[3][4]
Silmitasertib (CX-4945)1 nMCell-free[5][6]
TBB (4,5,6,7-Tetrabromobenzotriazole)~1 µMCell-free[7]

Note: The interaction between this compound and CK2 has been predicted through virtual screening and molecular dynamics simulations, which suggest a stable binding.[3][4] Further in vitro and in vivo studies are required to confirm this predicted inhibitory activity and determine an experimental IC50 value.

Signaling Pathways

To visualize the context of this compound's potential kinase interactions, the following diagrams illustrate the signaling pathways of VEGFR2 and CK2.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Stylopine This compound Stylopine->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CK2_Signaling_Pathway CK2 Casein Kinase 2 (CK2) NFkB NF-κB Pathway CK2->NFkB PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Wnt Wnt Signaling CK2->Wnt Apoptosis Inhibition of Apoptosis CK2->Apoptosis Inhibits Stylopine This compound (Predicted) Stylopine->CK2 Predicted Inhibition Proliferation Cell Proliferation & Survival NFkB->Proliferation PI3K_Akt->Proliferation Wnt->Proliferation Kinase_Profiling_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Validation Compound Test Compound (this compound) Primary_Screen Primary Kinase Panel Screen (e.g., Radiometric Assay) Compound->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Hit_Kinsases Identified 'Hit' Kinases Dose_Response->Hit_Kinsases Cell_Assay Cell-Based Assays (e.g., Western Blot for Phospho-Substrates) Hit_Kinsases->Cell_Assay Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Migration) Hit_Kinsases->Phenotypic_Assay Validated_Targets Validated Cellular Targets Cell_Assay->Validated_Targets Phenotypic_Assay->Validated_Targets

References

A Comparative Analysis of the Cytotoxic Effects of (-)-Stylopine and Other Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids found in various medicinal plants, have garnered significant attention for their potential therapeutic properties, particularly their anti-cancer activities. This guide provides a comparative overview of the cytotoxic effects of (-)-Stylopine against other notable protoberberine and related alkaloids, supported by experimental data. We delve into the mechanisms of action, present quantitative cytotoxicity data, and detail the experimental protocols used for their evaluation.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The table below summarizes the IC50 values for this compound and other selected alkaloids against various human cancer cell lines.

AlkaloidTypeCancer Cell LineIC50 Value (µM)Reference
This compound ProtoberberineMG-63 (Osteosarcoma)0.9871 (Effective conc. for apoptosis)[1][2][3]
Dihydrosanguinarine ProtoberberineSMMC-7721 (Hepatocellular Carcinoma)27.77 ± 2.29[4]
A549 (Lung Carcinoma)28.22 ± 1.03[4]
HT-29 (Colorectal Adenocarcinoma)28.34 ± 2.00
Berberine (B55584) ProtoberberineVariousActivity demonstrated, specific IC50s vary widely
Nantenine AporphineSMMC-7721 (Hepatocellular Carcinoma)70.08 ± 4.63
Xylopine AporphineHCT116 (Colorectal Carcinoma, 3D model)24.6

Note: Aporphine alkaloids are structurally related to protoberberines and are often studied in parallel for their cytotoxic activities.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these alkaloids are mediated through various signaling pathways, often culminating in programmed cell death (apoptosis) or autophagic cell death.

This compound: this compound exerts its anti-cancer effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By inhibiting the expression and phosphorylation of VEGFR2, it blocks downstream signaling cascades, including the PI3K-Akt pathway, which is crucial for cell survival and proliferation. This inhibition leads to mitochondrial membrane damage, a key event in the intrinsic pathway of apoptosis, ultimately causing cell death in cancer cells.

stylopine_pathway stylopine This compound vegfr2 VEGFR2 (Phosphorylation) stylopine->vegfr2 inhibits pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt activates mmp Mitochondrial Membrane Damage vegfr2->mmp survival Cell Survival & Proliferation pi3k_akt->survival promotes pi3k_akt->mmp inhibits apoptosis Apoptosis mmp->apoptosis induces

Caption: this compound inhibits VEGFR2 signaling, leading to apoptosis.

Berberine: Berberine induces cell death through multiple mechanisms. A prominent pathway involves the inactivation of the Akt/mTOR signaling cascade, a key regulator of cell growth and metabolism, which leads to autophagic cell death. Additionally, berberine can inhibit mitochondrial complex I, leading to the production of reactive oxygen species (ROS) and a combined cell death program involving apoptosis, autophagy, and ferroptosis.

berberine_pathway berberine Berberine akt_mtor Akt/mTOR Pathway berberine->akt_mtor inhibits mito Mitochondrial Complex I berberine->mito inhibits autophagy Autophagic Cell Death akt_mtor->autophagy suppresses ros ROS Production mito->ros leads to combined_death Combined Cell Death (Apoptosis, Ferroptosis) ros->combined_death induces mtt_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (e.g., 1x10^5 cells/mL in 96-well plate) attach 2. Incubate (24h) (Allow cell attachment) seed->attach treat 3. Add Alkaloids (Various concentrations) attach->treat incubate 4. Incubate (24-72h) (Treatment period) treat->incubate add_mtt 5. Add MTT Solution (e.g., 20 µL of 5 mg/mL) incubate->add_mtt formazan (B1609692) 6. Incubate (2-4h) (Allow formazan formation) add_mtt->formazan solubilize 7. Add Solubilizer (e.g., DMSO) (Dissolve formazan crystals) formazan->solubilize read 8. Read Absorbance (e.g., 570 nm) solubilize->read calculate 9. Calculate IC50 Value read->calculate

References

In-vitro Validation of the Anticancer Effects of (-)-Stylopine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in-vitro anticancer effects of (-)-Stylopine with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural alkaloid.

Comparative Analysis of Cytotoxicity

This compound has demonstrated significant cytotoxic effects against cancer cells. A key study compared its efficacy directly with Axitinib, a known VEGFR2 inhibitor, in human osteosarcoma (MG-63) cells.

Table 1: Comparative IC50 Values of this compound and Axitinib in MG-63 Osteosarcoma Cells [1][2]

CompoundCancer Cell LineIC50 (µM)
This compoundMG-630.987
AxitinibMG-632.107

The data clearly indicates that this compound is more potent than Axitinib in inhibiting the proliferation of MG-63 cells, exhibiting a lower IC50 value[1][2].

Mechanistic Insights: Inhibition of VEGFR2 Signaling and Induction of Apoptosis

This compound exerts its anticancer effects through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical regulator of angiogenesis, cell survival, and proliferation[3]. In-vitro studies have shown that this compound effectively inhibits the phosphorylation of VEGFR2, thereby blocking downstream signaling cascades. This inhibition leads to the induction of apoptosis and a reduction in cell migration.

Key Experimental Findings:
  • Apoptosis Induction: Treatment of MG-63 cells with this compound led to mitochondrial membrane damage and a significant increase in apoptotic cells, as confirmed by EtBr/AO staining.

  • Inhibition of Cell Migration: this compound was shown to inhibit the migration of MG-63 cells in a transwell migration assay.

  • Gene and Protein Expression: qRT-PCR and immunoblotting analyses revealed that this compound inhibits the expression of the VEGFR2 gene and protein in MG-63 cells.

Below is a diagram illustrating the experimental workflow for validating the anticancer effects of this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Mechanism of Action Assays cluster_3 Molecular Analysis a Cancer Cell Lines (e.g., MG-63) b Treatment with This compound vs. Alternatives a->b c MTT Assay b->c e Apoptosis Assay (Annexin V/PI) b->e f Cell Cycle Analysis (Flow Cytometry) b->f g Cell Migration Assay (Transwell) b->g h Western Blot (VEGFR2 & p-VEGFR2) b->h i qRT-PCR (VEGFR2 mRNA) b->i d IC50 Determination c->d

Experimental workflow for in-vitro validation.

The following diagram illustrates the proposed signaling pathway inhibited by this compound.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Stylopine This compound Stylopine->VEGFR2 Inhibits Phosphorylation Apoptosis Apoptosis Stylopine->Apoptosis Induces Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration Downstream->Migration

This compound inhibits the VEGFR2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., MG-63) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a comparator drug (e.g., Axitinib) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Transwell Migration Assay

This assay assesses the migratory capacity of cancer cells.

  • Cell Seeding: Seed serum-starved cells in the upper chamber of a Transwell insert.

  • Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Treatment: Add this compound to the upper chamber with the cells.

  • Incubation: Incubate for 24 hours to allow cell migration through the porous membrane.

  • Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope.

Western Blot Analysis for VEGFR2 Phosphorylation

This technique is used to detect and quantify the levels of total and phosphorylated VEGFR2.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total VEGFR2 and phosphorylated VEGFR2 (p-VEGFR2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of p-VEGFR2 to total VEGFR2.

qRT-PCR for VEGFR2 Gene Expression

This method quantifies the mRNA levels of the VEGFR2 gene.

  • RNA Extraction: Extract total RNA from treated and untreated cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Real-Time PCR: Perform real-time PCR using primers specific for the VEGFR2 gene and a reference gene (e.g., GAPDH).

  • Data Analysis: Analyze the amplification data to determine the relative expression of VEGFR2 mRNA, normalized to the reference gene.

References

Head-to-head comparison of different (-)-Stylopine extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective extraction of bioactive compounds is a critical step in the journey from natural product discovery to potential therapeutic application. (-)-Stylopine, a protoberberine alkaloid found in plants of the Papaveraceae and Fumariaceae families, such as Chelidonium majus and Corydalis species, has garnered significant interest for its diverse pharmacological activities. This guide provides a head-to-head comparison of various extraction methodologies for this compound, offering supporting experimental data, detailed protocols, and visual aids to inform the selection of the most suitable technique.

Comparative Analysis of Extraction Efficiency

The choice of an extraction method significantly impacts the yield and purity of the target compound. This section summarizes the quantitative data for different this compound extraction techniques. It is important to note that a direct comparison is challenging due to variations in the plant material, solvent systems, and analytical methods used across different studies. The data presented here is collated from various sources to provide a comparative overview.

Extraction MethodPlant SourceYield of this compoundPurityKey ParametersReference
Conventional Solvent Extraction (Reflux) Corydalis yanhusuoNot specifically reported for stylopine; Total alkaloid extraction rate of 22.92%Not specified for stylopine70% ethanol (B145695) (pH 10), refluxed twice for 60 min each[1]
Fast Centrifugal Partition Chromatography (FCPC) Chelidonium majus1.93 mg from 500 mg of crude extract (0.386%)High (Confirmed by SFC and MS)Solvent system: chloroform/methanol/0.3 M hydrochloric acid[2]
Supercritical Fluid Extraction (SFE) Chelidonium majusHigh selectivity for certain alkaloids like chelidonine, but specific yield for stylopine not detailed.High selectivityTwo-step process with scCO2 and a co-solvent.
Ultrasound-Assisted Extraction (UAE) Corydalis saxicolaNot specifically reported for stylopine; Optimized for total alkaloids.Not specified for stylopine83% methanol, 60:1 liquid-to-solid ratio, 31 min sonication.[3]
Microwave-Assisted Extraction (MAE) General Alkaloid ExtractionGenerally higher yields and shorter extraction times compared to conventional methods.Dependent on optimizationParameters include microwave power, time, solvent, and temperature.[4]
Enzyme-Assisted Extraction (EAE) General Alkaloid ExtractionCan enhance extraction yield by breaking down cell walls.Dependent on subsequent purificationInvolves the use of enzymes like cellulase (B1617823) and pectinase.

Note: The yields reported are highly dependent on the concentration of this compound in the specific plant material used in the study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. This section provides an overview of the experimental protocols for the key extraction methods discussed.

Conventional Solvent Extraction (Heat Reflux)

This traditional method involves the continuous heating of a solvent to extract compounds from a solid material.

Protocol:

  • Sample Preparation: The dried and powdered plant material (e.g., rhizome of Corydalis yanhusuo) is weighed.

  • Extraction: The plant material is placed in a round-bottom flask with a solvent (e.g., 70% ethanol with pH adjusted to 10 with diluted ammonia) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Reflux: The mixture is heated to the boiling point of the solvent and maintained at that temperature for a set duration (e.g., 60 minutes). The process is typically repeated with fresh solvent to maximize extraction.

  • Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction.

Protocol:

  • Sample Preparation: The dried and powdered plant material is accurately weighed.

  • Extraction: The sample is suspended in a suitable solvent (e.g., methanol) in an extraction vessel.

  • Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The extraction is carried out at a specific frequency (e.g., 40 kHz), power, and temperature for a defined time.

  • Separation: The extract is separated from the solid residue by filtration or centrifugation.

  • Concentration: The solvent is evaporated to yield the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant matrix, resulting in a rapid and efficient extraction process.

Protocol:

  • Sample Preparation: A weighed amount of the powdered plant material is placed in a microwave-safe extraction vessel.

  • Solvent Addition: A specific volume of a suitable solvent is added to the vessel.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave extractor. The sample is irradiated at a set microwave power (e.g., 500 W) and temperature for a specific duration.

  • Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered to remove solid particles.

  • Solvent Evaporation: The solvent is removed from the filtrate to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be tuned for selective extraction.

Protocol:

  • Sample Loading: The ground plant material is packed into an extraction vessel.

  • Extraction: Supercritical CO2, often with a co-solvent (modifier) like ethanol or methanol, is passed through the extraction vessel at a controlled temperature and pressure.

  • Separation: The extract-laden supercritical fluid flows into a separator where the pressure and/or temperature is changed, causing the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected from the separator.

Enzyme-Assisted Extraction (EAE)

EAE utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular compounds into the solvent.

Protocol:

  • Sample and Enzyme Preparation: The powdered plant material is suspended in a buffer solution with an optimal pH for the selected enzyme (e.g., cellulase, pectinase).

  • Enzymatic Treatment: The enzyme is added to the slurry, and the mixture is incubated at a specific temperature for a set period with agitation.

  • Extraction: After enzymatic treatment, a conventional or modern extraction method (e.g., solvent extraction, UAE) is employed to extract the released compounds.

  • Inactivation and Separation: The enzyme is inactivated (e.g., by heating), and the extract is separated from the solid residue.

Visualizing the Extraction Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for comparing extraction methods and the signaling pathway of this compound.

Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction Methods cluster_2 Downstream Processing cluster_3 Analysis and Purification Start Dried Plant Material (e.g., Corydalis rhizome) Grinding Grinding and Sieving Start->Grinding Maceration Maceration Grinding->Maceration Conventional Reflux Heat Reflux Grinding->Reflux Conventional UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Modern MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Modern SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Modern Filtration Filtration/ Centrifugation Maceration->Filtration Reflux->Filtration UAE->Filtration MAE->Filtration Crude_Extract Crude Extract SFE->Crude_Extract Direct Collection Concentration Solvent Evaporation Filtration->Concentration Concentration->Crude_Extract Analysis HPLC/UPLC-MS (Yield & Purity) Crude_Extract->Analysis Purification Chromatography (e.g., FCPC) Analysis->Purification Pure_Stylopine Pure this compound Purification->Pure_Stylopine

Caption: A generalized experimental workflow for the head-to-head comparison of different this compound extraction methods.

Recent research has elucidated the potential of this compound as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial in angiogenesis and cancer progression.

Stylopine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Stylopine This compound Stylopine->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Angiogenesis Angiogenesis Akt->Angiogenesis MAPK MAPK MAPK->Proliferation MAPK->Migration MAPK->Angiogenesis PKC PKC PLCg->PKC PKC->MAPK

Caption: The inhibitory effect of this compound on the VEGFR-2 signaling pathway, a key regulator of angiogenesis.

Conclusion

The selection of an optimal extraction method for this compound is a multifaceted decision that depends on the specific research or production goals. Conventional methods like heat reflux are simple and require basic equipment but are often time-consuming and may lead to the degradation of thermolabile compounds. Modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times. For high-purity isolation on a preparative scale, techniques like FCPC have shown excellent results.

This guide provides a foundational comparison to aid researchers in their choice of extraction methodology. Further optimization of the selected method based on the specific plant material and desired outcomes is always recommended to achieve the highest yield and purity of this compound for subsequent pharmacological and clinical investigations.

References

Unveiling the In-Vivo Efficacy of (-)-Stylopine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – (-)-Stylopine, a naturally occurring isoquinoline (B145761) alkaloid, is gaining significant attention within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of published in-vivo efficacy studies of this compound, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its performance against established alternatives in key therapeutic areas: oncology, inflammation, and neuroprotection.

I. Anti-Cancer Efficacy: Targeting Osteosarcoma

In the realm of oncology, this compound has been investigated as a potential anti-cancer agent, particularly in osteosarcoma. In-vitro studies have demonstrated its ability to inhibit the proliferation of human osteosarcoma MG-63 cells. The primary comparator in these studies is Axitinib, a known VEGFR inhibitor.

Comparative In-Vitro Efficacy Data
CompoundIC50 (µM) in MG-63 Cells
This compound 0.987
Axitinib 2.107
Signaling Pathway: VEGFR2 Inhibition in Osteosarcoma

This compound exerts its anti-cancer effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This pathway is crucial for angiogenesis, cell proliferation, and survival in osteosarcoma. By inhibiting VEGFR2, this compound effectively disrupts these processes, leading to reduced tumor growth.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (Proliferation, Angiogenesis) VEGFR2->Downstream Activates Stylopine This compound Stylopine->VEGFR2 Inhibits Axitinib Axitinib Axitinib->VEGFR2 Inhibits

VEGFR2 Signaling Pathway Inhibition by this compound and Axitinib.

Experimental Workflow: In-Vitro Anti-Cancer Assays

The in-vitro efficacy of this compound is typically evaluated using a series of standardized cell-based assays.

experimental_workflow_invitro start Start: MG-63 Osteosarcoma Cell Culture treatment Treatment with This compound or Axitinib start->treatment mtt MTT Assay (Cell Viability) treatment->mtt migration Transwell Migration Assay (Cell Migration) treatment->migration apoptosis Flow Cytometry (Apoptosis) treatment->apoptosis western Western Blot (Protein Expression) treatment->western end End: Data Analysis mtt->end migration->end apoptosis->end western->end

Experimental Workflow for In-Vitro Anti-Cancer Evaluation.

II. Anti-Inflammatory Properties

This compound has demonstrated potential anti-inflammatory effects in pre-clinical models. The standard model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Treatment:

    • The test group receives this compound at various doses (e.g., 10, 20, 40 mg/kg) orally or intraperitoneally.

    • The standard group receives a known anti-inflammatory drug, such as Indomethacin (e.g., 10 mg/kg).

    • The control group receives the vehicle.

  • Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: NF-κB Inhibition in Inflammation

The anti-inflammatory effects of this compound are believed to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimulus cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Stylopine This compound Stylopine->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates & Activates

NF-κB Signaling Pathway Inhibition by this compound.

III. Neuroprotective Potential

This compound is also being explored for its neuroprotective effects, particularly in models of cognitive impairment. The scopolamine-induced memory impairment model is a widely used in-vivo assay to screen for potential nootropic and anti-amnesic drugs.

Experimental Protocol: Scopolamine-Induced Memory Impairment
  • Animal Model: Swiss albino mice are commonly used.

  • Grouping and Treatment: Animals are divided into groups and treated with vehicle, a standard drug like Donepezil (an acetylcholinesterase inhibitor), or varying doses of this compound.

  • Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce memory deficits.

  • Behavioral Tests:

    • Y-maze Test: To assess spatial working memory.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Passive Avoidance Test: To measure fear-motivated memory.

  • Biochemical Analysis: After behavioral testing, brain tissues are often collected to measure levels of acetylcholine (B1216132), acetylcholinesterase activity, and markers of oxidative stress.

Signaling Pathway: Modulation of Cholinergic System

The neuroprotective effects of this compound are thought to involve the modulation of the cholinergic system, which is critical for learning and memory. By potentially inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, thereby improving cognitive function.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_pre Acetylcholine (ACh) ChAT->ACh_pre ACh_synapse ACh ACh_pre->ACh_synapse Release AChE AChE ACh_synapse->AChE Degradation Receptor Muscarinic/Nicotinic Receptors ACh_synapse->Receptor Binds Stylopine This compound Stylopine->AChE Inhibits Signal Signal Transduction (Learning & Memory) Receptor->Signal

Modulation of Cholinergic Signaling by this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of published pre-clinical data. Further in-vivo studies are required to fully elucidate the efficacy and safety of this compound.

Confirming the molecular targets of (-)-Stylopine using knockout models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known molecular targets of (-)-Stylopine, a naturally occurring benzylisoquinoline alkaloid. While the use of knockout models to definitively confirm its targets has not been documented in the reviewed literature, existing experimental data points towards a primary mechanism of action involving the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the subsequent induction of apoptosis in cancer cells. This document summarizes the key findings, presents the supporting quantitative data, and details the experimental protocols used to elucidate these mechanisms.

Primary Molecular Target: VEGFR2

Current research identifies VEGFR2 as a key molecular target of this compound.[1][2][3][4][5] Studies on human osteosarcoma (MG-63) cells have demonstrated that this compound effectively inhibits the activation of VEGFR2, a critical receptor tyrosine kinase involved in angiogenesis, cell proliferation, and survival.

The inhibitory effect of this compound on VEGFR2 has been compared to Axitinib, a known VEGFR inhibitor. In silico molecular docking studies predict that this compound has a higher binding affinity for the VEGFR2 kinase domain than Axitinib. This is further substantiated by in vitro experiments showing that this compound inhibits VEGFR2 phosphorylation and expression at a lower concentration than Axitinib.

Comparative Analysis of VEGFR2 Inhibition
CompoundTargetMetricValueCell LineReference
This compound VEGFR2 Kinase DomainBinding Affinity (in silico)-10.1 kcal/mol-
Axitinib (standard)VEGFR2 Kinase DomainBinding Affinity (in silico)-9.28 kcal/mol-
This compound Phospho-VEGFR2 & Total VEGFR2Effective Inhibitory Concentration0.9871 µMMG-63
Axitinib (standard)Phospho-VEGFR2 & Total VEGFR2Effective Inhibitory Concentration2.107 µMMG-63

Cellular Consequences of VEGFR2 Inhibition by this compound

The inhibition of VEGFR2 signaling by this compound triggers a cascade of anti-cancer effects, primarily the induction of apoptosis and the suppression of cell migration.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in cancer cells. In human osteosarcoma cells, treatment with this compound leads to mitochondrial membrane damage, a key event in the intrinsic apoptotic pathway. Furthermore, studies in human colon carcinoma (HCT116) cells using the related aporphine (B1220529) alkaloid, xylopine (B1219430), have demonstrated classic apoptotic hallmarks such as increased DNA fragmentation, externalization of phosphatidylserine, and activation of caspase-3. Notably, the apoptotic effect of xylopine was found to be independent of p53, suggesting a mechanism that can bypass potential mutations in this tumor suppressor gene.

Inhibition of Cell Migration

Consistent with its role as a VEGFR2 inhibitor, this compound has been shown to impede the migration of cancer cells. In transwell migration assays using MG-63 osteosarcoma cells, this compound effectively inhibited cell motility that was induced by VEGF-165, the ligand for VEGFR2.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways. The primary pathway affected is the VEGFR2 signaling cascade, which in turn leads to the activation of the apoptotic pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates Stylopine This compound Stylopine->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation Survival Cell Survival mTOR->Survival

VEGFR2 Signaling Pathway Inhibition by this compound

G Stylopine This compound Mitochondria Mitochondrial Membrane Damage Stylopine->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Pathway Induced by this compound

G cluster_0 cluster_1 cluster_2 cluster_3 CellCulture Cancer Cell Culture (e.g., MG-63) Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assays (Flow Cytometry, MMP) Treatment->Apoptosis Migration Migration Assay (Transwell) Treatment->Migration WesternBlot Western Blot (VEGFR2, p-VEGFR2) Treatment->WesternBlot Data Data Analysis Viability->Data Apoptosis->Data Migration->Data WesternBlot->Data

References

Comparative Analysis of the Bioavailability of Different (-)-Stylopine Formulations: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the bioavailability of different formulations of (-)-Stylopine, a promising natural alkaloid with therapeutic potential. Due to a lack of publicly available in vivo pharmacokinetic studies directly comparing different this compound formulations, this document utilizes data from studies on Nisoldipine (B1678946)—a drug with similarly poor aqueous solubility—to illustrate the principles and methodologies of such a comparative analysis. The experimental data presented herein serves as a blueprint for evaluating and selecting optimal drug delivery systems for this compound.

Introduction to this compound and Bioavailability Challenges

This compound is a bioactive benzylisoquinoline alkaloid that has demonstrated potential therapeutic effects, including the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy.[1][2][3] However, like many naturally derived compounds, this compound's clinical development is hampered by challenges related to its physicochemical properties, which can lead to poor oral bioavailability. Enhancing its systemic absorption is critical to achieving therapeutic concentrations and maximizing its efficacy. Advanced formulation strategies, such as proliposomes and self-microemulsifying drug delivery systems (SMEDDS), are promising approaches to overcome these limitations.[4][5]

Quantitative Comparison of Formulation Performance

To illustrate the impact of formulation on oral bioavailability, the following table summarizes pharmacokinetic parameters from a comparative in vivo study in Sprague-Dawley rats for three different formulations of Nisoldipine. This data exemplifies the type of quantitative comparison necessary for evaluating this compound formulations.

Table 1: Comparative Pharmacokinetic Parameters of Nisoldipine Formulations Following a Single Oral Administration in Rats.

Pharmacokinetic ParameterPure Nisoldipine SuspensionNisoldipine ProliposomesNisoldipine SMEDDS
Cmax (ng/mL) 105.3 ± 14.2210.8 ± 21.7189.7 ± 18.5
Tmax (h) 4.0 ± 0.52.0 ± 0.51.5 ± 0.5
AUC (0-t) (ng·h/mL) 456.8 ± 45.31375.6 ± 142.11095.7 ± 115.8
Relative Bioavailability (%) 100301.11239.87

Data is presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurement.

The data clearly indicates that both advanced formulations, proliposomes and SMEDDS, significantly enhanced the oral bioavailability of the model drug compared to a standard suspension. The proliposomal formulation resulted in a 3-fold increase in relative bioavailability, while the SMEDDS formulation led to a 2.4-fold increase. Such improvements are attributed to enhanced solubility, increased surface area for absorption, and potential circumvention of first-pass metabolism. Similar enhancements would be the goal for novel this compound formulations.

Detailed Experimental Protocols

The following protocols are based on the methodology used in the exemplar Nisoldipine study and represent a standard approach for a comparative bioavailability assessment in a preclinical setting.

3.1. Formulation Preparation

  • Proliposomes: Proliposomes were prepared using a thin-film hydration method. Briefly, Nisoldipine, Dimyristoylphosphatidylcholine (DMPC), and cholesterol (in a 1:2:0.5 ratio) were dissolved in an organic solvent. The solvent was then evaporated under vacuum to form a thin lipid film, which was subsequently hydrated with an aqueous phase to form a liposomal suspension.

  • Self-Microemulsifying Drug Delivery System (SMEDDS): The SMEDDS formulation was prepared by mixing specific ratios of oil (Capmul MCM), surfactant (Labrasol, Cremophor EL), and co-surfactant (Tween 80). Nisoldipine was dissolved in this mixture with continuous stirring until a clear and homogenous solution was obtained.

  • Suspension: A pure drug suspension was prepared by suspending Nisoldipine in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v sodium carboxymethyl cellulose).

3.2. In Vivo Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (200-250 g) were used. The animals were fasted overnight prior to drug administration but had free access to water. All animal procedures were conducted in accordance with approved ethical guidelines.

  • Drug Administration: The animals were divided into three groups, each receiving one of the formulations (Proliposomes, SMEDDS, or Suspension) via oral gavage at a specified dose.

  • Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation and Analysis: Plasma was separated by centrifugation and stored at -20°C until analysis. The concentration of the drug in plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with appropriate detection (e.g., UV or MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters including Cmax, Tmax, and AUC from the plasma concentration-time data for each animal.

Visualizing Experimental and Biological Pathways

Diagrams are essential for conveying complex workflows and biological mechanisms. The following have been generated using Graphviz and adhere to the specified design constraints.

G cluster_prep Formulation Preparation cluster_animal In Vivo Study cluster_analysis Bioanalysis & Data Processing F1 Formulation A (e.g., Suspension) Admin Oral Administration to Rat Groups (n=6) F1->Admin F2 Formulation B (e.g., Liposomes) F2->Admin F3 Formulation C (e.g., SMEDDS) F3->Admin Sampling Serial Blood Sampling (0-24h) Admin->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma HPLC HPLC-UV/MS Analysis Plasma->HPLC PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK Stats Statistical Comparison PK->Stats

Caption: Experimental workflow for a comparative oral bioavailability study in rats.

As this compound has been identified as a potential inhibitor of the VEGFR2 signaling pathway, understanding this pathway is crucial for its development as a therapeutic agent.

G cluster_pathways cluster_outcomes VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Stylopine This compound Stylopine->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF eNOS eNOS AKT->eNOS Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

References

Validating the Specificity of (-)-Stylopine's Interaction with VEGFR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the specificity of novel kinase inhibitors, using the natural product (-)-Stylopine and its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a case study. We will objectively compare the currently available data for this compound with established VEGFR2 inhibitors—Axitinib, Sorafenib, and Sunitinib—and provide detailed experimental protocols to guide further specificity testing.

Introduction to this compound and VEGFR2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Consequently, inhibiting VEGFR2 is a well-established therapeutic strategy in oncology.[1] this compound, a naturally occurring alkaloid, has been identified as a potential inhibitor of VEGFR2 signaling.[2][3] Initial studies are promising, but rigorous validation of its specificity is essential to determine its therapeutic potential and potential off-target effects.

Comparative Analysis of VEGFR2 Inhibitors

A critical step in validating a new inhibitor is to compare its binding affinity and inhibitory concentration against the target kinase with its activity against a broad panel of other kinases. While comprehensive kinome-wide screening data for this compound is not yet publicly available, existing data from in silico and limited in vitro studies can be compared with the well-characterized profiles of FDA-approved VEGFR2 inhibitors.

Table 1: Comparison of In Silico and In Vitro Data for VEGFR2 Inhibitors

CompoundMethodTargetReported ValueOther Significant Targets (IC50/Ki)Reference
This compound In Silico DockingVEGFR2Inhibition Constant (Ki): 39.52 nMData not available[2]
VEGFR2Binding Energy: -10.1 kcal/molData not available[4]
Axitinib In Vitro Kinase AssayVEGFR1IC50: 0.1 nMPDGFRα (1.6 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[5]
VEGFR2IC50: 0.2 nM[5]
VEGFR3IC50: 0.1-0.3 nM[5]
Sorafenib In Vitro Kinase AssayVEGFR2IC50: 90 nMB-Raf (22 nM), c-Raf (6 nM), PDGFRβ (57 nM), c-Kit (68 nM), FLT3 (58 nM)[6][7]
Sunitinib In Vitro Kinase AssayVEGFR2Ki: 9 nM, IC50: 80 nMPDGFRβ (Ki: 8 nM), c-Kit, FLT3[1][8][9]

Note: In silico data for this compound is predictive and requires experimental validation.

Experimental Protocols for Specificity Validation

To thoroughly assess the specificity of this compound, a multi-pronged experimental approach is necessary, encompassing biochemical assays, cell-based assays, and ideally, kinome-wide screening.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)

This protocol is adapted from commercially available kits for measuring kinase activity.[6]

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (or similar)

  • This compound and control inhibitors (e.g., Axitinib)

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound and control inhibitors in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a microplate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.

    • Add ATP to initiate the kinase reaction.

    • Add the purified VEGFR2 kinase to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Target Engagement and Pathway Analysis

Cell-based assays are crucial for confirming that the inhibitor can engage its target in a physiological context and for elucidating its effects on downstream signaling pathways.

Protocol: Western Blot for VEGFR2 Phosphorylation

This protocol assesses the ability of an inhibitor to block the autophosphorylation of VEGFR2 in cells.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other cells expressing VEGFR2 (e.g., MG-63)[2]

  • Cell culture medium

  • VEGF-A (ligand to stimulate VEGFR2)

  • This compound and control inhibitors

  • Lysis buffer

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.

    • Stimulate the cells with VEGF-A for 10-15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with the primary antibody (anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal to determine the extent of inhibition.

Mandatory Visualizations

Experimental Workflow for Validating Inhibitor Specificity

G cluster_0 In Silico & Initial Screening cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Specificity Profiling Virtual_Screening Virtual Screening & Molecular Docking Initial_Hit Initial Hit Identification (this compound) Virtual_Screening->Initial_Hit Kinase_Assay In Vitro Kinase Assay (e.g., Kinase-Glo) Initial_Hit->Kinase_Assay Experimental Validation IC50_Determination IC50 Determination for VEGFR2 Kinase_Assay->IC50_Determination Western_Blot Western Blot for p-VEGFR2 IC50_Determination->Western_Blot Confirm Cellular Activity Cell_Viability Cell Viability Assay (e.g., MTT) Western_Blot->Cell_Viability Kinome_Scan Kinome-Wide Selectivity Profiling Cell_Viability->Kinome_Scan Assess Broad Specificity Off_Target_ID Off-Target Identification Kinome_Scan->Off_Target_ID Final_Assessment Final Specificity Assessment Off_Target_ID->Final_Assessment Comprehensive Profile

Caption: Workflow for validating the specificity of a novel kinase inhibitor.

VEGFR2 Signaling Pathway and Point of Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response VEGF VEGF-A VEGFR2_dimer VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds to PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Ras Ras VEGFR2_dimer->Ras Response Proliferation, Migration, Survival, Angiogenesis PLCg->Response Akt Akt PI3K->Akt Akt->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response Stylopine This compound & Other Inhibitors Stylopine->VEGFR2_dimer Inhibits

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising lead compound for the development of novel VEGFR2 inhibitors.[2][3] However, its specificity remains to be rigorously established. The experimental framework outlined in this guide provides a roadmap for the comprehensive validation of this compound and other novel kinase inhibitors. A kinome-wide selectivity screen is the most critical next step to understand its off-target effects and to build a strong case for its therapeutic potential. Comparing these future results with the well-defined selectivity profiles of Axitinib, Sorafenib, and Sunitinib will be instrumental in positioning this compound within the landscape of VEGFR2-targeted therapies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of (-)-Stylopine, a protoberberine-type alkaloid. The following procedures for personal protective equipment, operational handling, and disposal are based on available safety data sheets and best laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The toxicological properties of this compound may not be fully investigated, warranting a cautious approach.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and dust getting into the eyes.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption. Thicker gloves generally offer better protection.[1][3]
Body Protection A lab coat, long-sleeved jacket, or disposable coveralls made of low-permeability fabric.Protects skin from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator or a filtering half mask.Avoids inhalation of dust or aerosols, especially when handling the powdered form.

Operational Handling and Storage

Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Some suppliers recommend refrigeration at temperatures below 4°C.

  • Keep away from incompatible substances.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Surplus and non-recyclable this compound should be offered to a licensed disposal company.

  • Combustion: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh/Handle in Ventilated Hood B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E H Accidental Spill or Exposure D->H F Segregate Waste E->F G Dispose of Waste via Licensed Contractor F->G I Follow First Aid Procedures H->I J Seek Medical Attention I->J

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.